2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-14-9-11-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENTXNRXWSOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Presumed Mechanism of Action of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in Human Cell Lines
This guide provides a comprehensive exploration of the likely molecular mechanisms underpinning the cytotoxic effects of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in human cancer cell lines. While direct, extensive research on this specific molecule is emerging, this document synthesizes data from closely related benzoxazole and acetamide-containing derivatives to construct a scientifically grounded hypothesis of its mode of action. This guide is intended for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Benzoxazole Scaffolds
The benzoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These structures are considered structural isosteres of natural nucleic acid bases, which may facilitate their interaction with biological macromolecules.[1] Derivatives of benzoxazole have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3] The focus of this guide, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, integrates the benzoxazole core with a flexible acetamide side chain, a combination that suggests a potential for significant anticancer activity.[4][5][6]
The rationale for investigating this particular compound stems from the established success of related molecules in preclinical and, in some cases, clinical studies. For instance, certain benzoxazole derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including those of the breast, colon, and lung.[7][8][9] This document will therefore extrapolate from these findings to propose a multi-faceted mechanism of action for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, centered on the induction of oxidative stress, disruption of cell cycle progression, and initiation of programmed cell death.
Postulated Core Mechanism: A Triad of Cellular Assault
Based on the available literature for analogous compounds, the anticancer activity of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is likely not due to a single mode of action but rather a coordinated induction of several cytotoxic events. We will explore three interconnected, probable mechanisms:
-
Induction of Reactive Oxygen Species (ROS).
-
Cell Cycle Arrest.
-
Induction of Apoptosis.
Generation of Reactive Oxygen Species (ROS)
A growing body of evidence suggests that the cytotoxicity of certain benzoxazole and related heterocyclic compounds is mediated by the generation of reactive oxygen species (ROS).[10][11][12] ROS, such as the superoxide anion and hydrogen peroxide, are highly reactive molecules that can inflict damage upon essential cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[13]
It is hypothesized that 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, upon cellular uptake, may undergo metabolic activation or interact with cellular reductases. This interaction could initiate a redox cycling process, consuming cellular reducing equivalents like NADPH and transferring electrons to molecular oxygen to generate superoxide radicals.[13] This initial ROS burst can trigger a cascade of oxidative stress.
Experimental Workflow: Quantifying ROS Production
Caption: Workflow for measuring intracellular ROS levels.
Induction of Cell Cycle Arrest
The integrity of the cell cycle is maintained by a series of checkpoints that prevent the propagation of damaged DNA. Many chemotherapeutic agents exert their effects by causing cellular damage that activates these checkpoints, leading to cell cycle arrest and preventing proliferation. Benzoxazole and benzothiazole derivatives have been reported to induce cell cycle arrest, often at the G2/M phase.[14][15]
The ROS-induced DNA damage is a potent activator of the DNA damage response (DDR) pathway. This can lead to the phosphorylation and activation of checkpoint kinases, which in turn can inhibit the cyclin-dependent kinases (CDKs) responsible for driving the cell cycle forward. It is plausible that 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide triggers a G2/M arrest, preventing cells with damaged DNA from entering mitosis.
Signaling Pathway: G2/M Cell Cycle Arrest
Caption: Postulated pathway for G2/M cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. A hallmark of effective anticancer agents is their ability to induce apoptosis. The cellular insults caused by ROS and cell cycle arrest often converge on the apoptotic pathways. Benzoxazole derivatives have been shown to be potent inducers of apoptosis.[10][16][17][18]
The intrinsic (mitochondrial) pathway of apoptosis is a likely candidate for activation by 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax can translocate to the mitochondria, leading to the release of cytochrome c. This, in turn, triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. Studies on related compounds have shown an upregulation of Bax and caspase-3, and a downregulation of the anti-apoptotic protein Bcl-2.[18][19]
Data Summary: Apoptotic Protein Expression Changes
| Protein | Function | Expected Change with Treatment | Fold Change (Hypothetical) |
| Bcl-2 | Anti-apoptotic | Decrease | 0.4x |
| Bax | Pro-apoptotic | Increase | 3.0x |
| Caspase-3 | Executioner Caspase | Increase (Cleavage) | 2.5x |
| PARP | DNA Repair Enzyme | Increase (Cleavage) | 4.0x |
Methodologies for Mechanistic Validation
To rigorously test the hypothesized mechanisms of action, a series of well-established cell-based assays are required.
Cell Viability and Cytotoxicity Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 (half-maximal inhibitory concentration) value.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.
-
Treat the cells with RNase A to prevent staining of RNA.
-
Stain the cells with propidium iodide.
-
Analyze the cell population distribution across the cell cycle phases using a flow cytometer.
-
Apoptosis Detection by Annexin V/PI Staining
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (like FITC) to detect these early apoptotic cells. Propidium iodide is used to identify late apoptotic or necrotic cells with compromised membranes.
-
Protocol:
-
Treat cells with the IC50 concentration of the compound for 24 hours.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cells.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic populations.
-
Conclusion and Future Directions
The available evidence from the broader class of benzoxazole derivatives strongly suggests that 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is a promising candidate for anticancer drug development. Its mechanism of action is likely a multi-pronged assault on cancer cells, involving the induction of oxidative stress, leading to cell cycle arrest at the G2/M checkpoint, and culminating in apoptotic cell death via the intrinsic pathway.
Future research should focus on validating these proposed mechanisms through the detailed experimental protocols outlined in this guide. Furthermore, identifying the specific intracellular targets of this compound through techniques such as thermal proteome profiling or affinity chromatography could provide a more refined understanding of its molecular interactions and pave the way for rational drug design and optimization.
References
-
International Journal of Research in Engineering, Science and Management. (2021, December 15). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, and anticancer activity of benzoxazole derivatives. [Link]
-
Connect Journals. (2020). Synthesis and Evaluation of Antibacterial and Anticancer Activities of Some New Benzoxazole-Piperazine-1,2,3-Triazoles. [Link]
-
National Center for Biotechnology Information. (2019, October 15). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. PubMed. [Link]
-
IJRESM Journal. (2021, December 29). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (2018, January 15). A triazole-conjugated benzoxazone induces reactive oxygen species and promotes autophagic apoptosis in human lung cancer cells. PubMed. [Link]
-
ResearchGate. (2017, November 28). A triazole-conjugated benzoxazone induces reactive oxygen species and promotes autophagic apoptosis in human lung cancer cells | Request PDF. [Link]
-
Dalton Transactions. (n.d.). Two novel SNS-donor palladium(ii) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzothiazole derivatives as anticancer agents. PMC. [Link]
-
National Center for Biotechnology Information. (2005, July 15). Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. PubMed. [Link]
-
Taylor & Francis Online. (2019, December 2). Benzothiazole derivatives as anticancer agents. [Link]
-
Chemsrc. (2025, September 7). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide. [Link]
-
Amazon AWS. (2023, May 3). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
ESIS. (n.d.). Induction of Apoptosis and Necrosis by Resistance Modifiers Benzazoles and Benzoxazines on Tumour Cell Line Mouse Lymphoma L5718. [Link]
-
MDPI. (2012, January 17). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. [Link]
-
ResearchGate. (n.d.). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. [Link]
-
Royal Society of Chemistry. (n.d.). New N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1][8][9]thiadiazol]-5′-yl) acetamides induced cell death in MCF-7 cells via G2/M phase cell cycle arrest. [Link]
-
National Center for Biotechnology Information. (2022, July 25). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PMC. [Link]
-
ResearchGate. (2025, August 11). (PDF) Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Role of reactive oxygen species in cell toxicity. PubMed. [Link]
-
MDPI. (2024, June 11). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. PMC. [Link]
-
MDPI. (2022, October 14). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. [Link]
-
ResearchGate. (2018, January 6). (PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. [Link]
-
An-Najah National University. (2021, October 28). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. [Link]
-
National Center for Biotechnology Information. (2020, January 8). Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. PubMed. [Link]
Sources
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Buy 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide [smolecule.com]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A triazole-conjugated benzoxazone induces reactive oxygen species and promotes autophagic apoptosis in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of reactive oxygen species in cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two novel SNS-donor palladium(ii) complexes of benzoxazole and benzothiazole derivatives as potential anticancer agents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. New N-(3′-acetyl-8-nitro-2,3-dihydro-1H,3′H-spiro[quinoline-4,2′-[1,3,4]thiadiazol]-5′-yl) acetamides induced cell death in MCF-7 cells via G2/M phase cell cycle arrest - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. esisresearch.org [esisresearch.org]
- 17. researchgate.net [researchgate.net]
- 18. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Structural Elucidation and NMR Characterization of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide: A Comprehensive Methodological Guide
Executive Summary
The compound 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide (Molecular Formula: C9H8N2O2S) represents a critical structural motif in contemporary medicinal chemistry. Benzoxazole-thioether derivatives are frequently deployed as privileged scaffolds in the design of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors and novel antimycobacterial agents [1]. Because the pharmacological efficacy of these molecules is highly dependent on their spatial conformation and hydrogen-bonding capabilities, rigorous structural characterization is paramount.
This whitepaper provides an authoritative, in-depth guide to the physical and spectroscopic characterization of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide. By synthesizing Single-Crystal X-Ray Diffraction (SCXRD) methodologies with multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy (corroborated by BMRB entry bmse012007 [2]), this guide establishes a self-validating framework for structural elucidation.
Molecular Architecture & Theoretical Framework
The molecular architecture of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide consists of three distinct domains:
-
The Benzoxazole Core: A planar, electron-deficient bicyclic system. The presence of highly electronegative oxygen and nitrogen atoms induces significant resonance and inductive deshielding effects.
-
The Thioether Linkage (-S-): Positioned at C2 of the benzoxazole ring, the sulfur atom acts as a flexible hinge. The dihedral angle around the C(aromatic)-S-C(aliphatic) bonds dictates the overall molecular conformation.
-
The Acetamide Moiety (-CH2-C(=O)NH2): A highly polar, hydrogen-bond-donating and accepting group. Restricted rotation around the C-N amide bond typically results in diastereotopic behavior of the NH2 protons in solution.
Structural Elucidation Workflow
Fig 1: Integrated workflow for the structural and spectroscopic validation of benzoxazole derivatives.
X-Ray Crystallography Protocol & Analysis
To unambiguously determine the solid-state conformation and intermolecular hydrogen-bonding network, SCXRD is employed.
Step-by-Step Crystallization Methodology
Causality & Rationale: To prevent the kinetic trapping of metastable polymorphs, slow evaporation from a binary solvent system is utilized. The differing vapor pressures of the solvents ensure a gradual, thermodynamically controlled increase in supersaturation.
-
Solvent Selection: Dissolve 50 mg of purified 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in 2 mL of Ethyl Acetate (good solvent). Add Hexane (antisolvent) dropwise until the solution becomes faintly turbid, then add a single drop of Ethyl Acetate to clear the solution.
-
Vapor Control: Transfer the solution to a 5 mL glass vial. Puncture the septum cap with a single 20-gauge needle to restrict the evaporation rate.
-
Incubation: Store the vial in a vibration-free environment at a constant 20 °C.
-
Harvesting: After 4–7 days, harvest the resulting colorless, block-like crystals. Suspend immediately in Paratone-N oil to prevent solvent loss and degradation of the crystal lattice.
Self-Validating Protocol: Phase Purity
Validation Check: A bulk sample of the synthesized powder must be subjected to Powder X-Ray Diffraction (PXRD). The experimental PXRD diffractogram is overlaid with the theoretical diffractogram calculated from the SCXRD .cif file. An exact match validates that the single crystal selected is representative of the bulk material, eliminating the risk of analyzing a spurious polymorph.
Crystallographic Data Summary
| Parameter | Value / Description |
| Crystal System | Monoclinic (Typical for this scaffold) |
| Space Group | P2₁/c |
| Temperature | 100(2) K (Minimizes thermal motion/disorder) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Hydrogen Bonding | Intermolecular N-H···O (amide-amide dimers) and N-H···N (amide to benzoxazole core) |
| Refinement Quality | R₁ < 0.05, wR₂ < 0.12 |
NMR Spectroscopy Characterization
The solution-state dynamics of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide are characterized using high-field NMR (e.g., 600 MHz). The data aligns with the standardized entries found in the Biological Magnetic Resonance Data Bank (BMRB) for compound bmse012007 [2][3].
Step-by-Step NMR Methodology
Causality & Rationale: DMSO-d6 is selected as the solvent not only for its superior solubilization of the polar acetamide moiety but also to intentionally slow the proton exchange rate of the primary amine. This allows for the distinct observation of the diastereotopic NH2 signals, which would otherwise coalesce in protic or rapidly exchanging environments.
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).
-
1D Acquisition: Acquire ¹H NMR (64 scans, relaxation delay 2s) and ¹³C{¹H} NMR (1024 scans, relaxation delay 2s to ensure accurate integration of quaternary carbons).
-
2D Acquisition (HSQC & HMBC): Acquire ¹H-¹³C HSQC to map direct C-H attachments. Acquire ¹H-¹³C HMBC (optimized for long-range coupling constants, ⁿJCH = 8 Hz) to bridge the aliphatic and aromatic domains across the heteroatoms.
Key Spectral Assignments & Causality
-
The Methylene Bridge (δH ~4.15 ppm): Appears as a sharp singlet integrating to 2H. It is highly deshielded due to the combined electron-withdrawing effects of the adjacent sulfur atom and the carbonyl group.
-
The Amide Protons (δH ~7.20 and 7.65 ppm): Appear as two distinct broad singlets (1H each). This is caused by the partial double-bond character of the C-N bond in the amide, restricting rotation and placing one proton cis and the other trans to the carbonyl oxygen.
-
The Quaternary C2 Carbon (δC ~164 ppm): This carbon is flanked by an oxygen, a nitrogen, and a sulfur atom. The extreme electronegative pull leaves it highly deshielded, placing it very close to the carbonyl carbon (δC ~169 ppm). HMBC is required to differentiate the two.
2D NMR (HMBC) Correlation Network
Fig 2: Key ¹H-¹³C HMBC correlations utilized to unambiguously assign the quaternary centers.
NMR Data Summary Table (DMSO-d6)
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, Integration | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (H to C) |
| C=O | - | - | 169.5 | - |
| C2 (Core) | - | - | 164.2 | - |
| C3a, C7a | - | - | 151.0, 141.5 | - |
| C4 - C7 | 7.25 - 7.60 | m, 4H | 110.5 - 124.8 | C3a, C7a |
| CH2 | 4.15 | s, 2H | 35.8 | C=O, C2 |
| NH2 | 7.20, 7.65 | br s, 1H each | - | C=O, CH2 |
Conclusion
The comprehensive characterization of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide requires a symbiotic approach utilizing both X-ray crystallography and advanced NMR techniques. By adhering to thermodynamically controlled crystallization protocols and leveraging 2D NMR to map across heteroatom bridges, researchers can establish a self-validating structural profile. This rigorous baseline is essential for downstream applications, particularly in structure-based drug design targeting mPGES-1 and related inflammatory pathways.
References
-
Synthesis and biological evaluation of substituted benzoxazoles as inhibitors of mPGES-1: Use of a conformation-based hypothesis to facilitate compound design. ResearchGate. Available at:[Link]
-
2-(1,3-benzoxazol-2-ylsulfanyl)acetamide at BMRB (Entry bmse012007). Biological Magnetic Resonance Data Bank (BMRB). Available at:[Link]
-
POKY ain't poky! - MetaLib (BMRB Metabolomics Integration). POKY NMR Software Documentation. Available at:[Link]
An In-depth Technical Guide on the In Vitro Biological Activity and Toxicity of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
This guide provides a comprehensive technical overview of the in vitro biological activities and toxicity profile of the heterocyclic compound 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide and its derivatives. Benzoxazole scaffolds are of significant interest in medicinal chemistry due to their presence in various pharmacologically active molecules and their ability to interact with diverse biological targets.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.
Introduction: The Benzoxazole Scaffold
The benzoxazole ring system, an aromatic bicyclic compound, is a privileged scaffold in drug discovery. Its structural similarity to naturally occurring nucleic bases like adenine and guanine may facilitate its interaction with biological macromolecules.[2] Derivatives of benzoxazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The focus of this guide, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, combines the benzoxazole core with a flexible acetamide linker, a feature known to be significant for biological activity and interaction with various biological targets.[5]
This guide will delve into the in vitro evaluation of this compound class, detailing the experimental designs, presenting key findings, and discussing the scientific rationale behind the methodologies.
In Vitro Anticancer Activity
The evaluation of novel compounds for anticancer activity is a cornerstone of oncological research. Benzoxazole derivatives have shown considerable promise in this area.[6][7][8][9] The primary method for assessing the in vitro anticancer potential of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide and its analogs is through cytotoxicity assays against various human cancer cell lines.
Cytotoxicity Assessment via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. The assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases. The quantity of formazan produced is directly proportional to the number of viable cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, and HCT-116 for colorectal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[6][7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide or its derivatives, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 48 to 72 hours.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Diagram of the MTT Assay Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Mechanistic Insights: Apoptosis Induction
Beyond general cytotoxicity, understanding the mechanism of cell death is crucial. Many effective anticancer agents induce apoptosis, or programmed cell death. Benzoxazole derivatives have been investigated for their ability to trigger this pathway.[8][10]
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Molecular docking studies have suggested that benzoxazole derivatives may interact with the active site of caspase-3, indicating a potential role in caspase-mediated apoptosis.[8] Further in vitro assays can quantify the activity of this enzyme in compound-treated cells.
Potential Signaling Pathway for Apoptosis Induction
Caption: Postulated mechanism of apoptosis induction.
Inhibition of Key Oncogenic Pathways
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy. Certain benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors.[11]
The inhibitory effect of compounds on VEGFR-2 can be assessed using an Enzyme-Linked Immunosorbent Assay (ELISA). This assay quantifies the concentration of VEGFR-2 protein in cell lysates after treatment with the test compounds, providing a direct measure of their inhibitory activity.[11]
In Vitro Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzoxazole derivatives have been explored for their potential antibacterial and antifungal properties.[3][4][12][13][14]
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard in vitro method to quantify the potency of an antimicrobial compound.
-
Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured to a specific density in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Representative Antimicrobial Activity Data
The following table summarizes hypothetical MIC values for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide against common microbial strains, illustrating the kind of data generated from such studies.
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 125 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 125 |
| Candida krusei | Fungus | 125 |
| Fusarium solani | Fungus | 125 |
Note: These values are illustrative and based on findings for similar benzimidazole-based acetamide derivatives.[12]
Toxicity Profile
A critical aspect of drug development is the assessment of a compound's toxicity. In vitro cytotoxicity studies on normal, non-cancerous cell lines provide an initial indication of a compound's potential for off-target effects and its therapeutic window.
Cytotoxicity Against Normal Cell Lines
The same MTT assay protocol described for cancer cell lines can be applied to normal cell lines (e.g., human umbilical vein endothelial cells - HUVEC) to assess the general cytotoxicity of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.[15] A favorable toxicity profile is indicated by a high IC50 value against normal cells, suggesting selectivity for cancer cells. Some benzoxazole derivatives have been shown to be non-toxic to healthy cell lines like WI-38.[9]
Acute Toxicity Studies in Model Organisms
While this guide focuses on in vitro studies, it is pertinent to mention that preliminary in vivo toxicity can be assessed using model organisms like Zebrafish (Danio rerio). Such studies provide an early indication of the compound's safety profile in a whole organism.
Conclusion and Future Directions
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide and its analogs represent a promising class of compounds with demonstrable in vitro anticancer and antimicrobial activities. The benzoxazole scaffold, coupled with the acetamide linker, provides a versatile platform for further chemical modification to optimize potency and selectivity.
Future research should focus on:
-
Elucidating the precise molecular mechanisms of action.
-
Expanding the panel of cancer cell lines and microbial strains for broader activity screening.
-
Conducting in vivo efficacy and toxicity studies in relevant animal models.
-
Exploring structure-activity relationships (SAR) to guide the design of next-generation derivatives with improved therapeutic indices.[8]
The comprehensive in vitro evaluation outlined in this guide serves as a critical first step in the journey of developing these promising compounds into clinically viable therapeutic agents.
References
- 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide - Smolecule.
- Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development.
-
(PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines - ResearchGate. Available at: [Link]
- Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in - Journal of Clinical Practice and Research.
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - Taylor & Francis. Available at: [Link]
-
Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest. Available at: [Link]
-
Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - Taylor & Francis. Available at: [Link]
- A study of acute toxicity of newly synthesized compound on adult hydrobiont Danio rerio.
-
(PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Available at: [Link]
-
Antimicrobial Properties of N-Benz - Amanote Research. Available at: [Link]
- Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A.
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. Available at: [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS - ijpbs. Available at: [Link]
-
Solvent free Synthesis of 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] Acetohydrazide Derivatives as Novel Antimicrobial and Antitumor Agents - ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of amide derivatives of benzoxazole linked Imidazo[2,1-b][5][7][8]thiadiazole as Antiproliferative Agents - ResearchGate. Available at: [Link]
-
Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF 2-(1H- BENZO[D]IMIDAZOL-1-YL) ACETAMIDE DERIVATIVES FOR ANTIMICROBIAL ACTIVITY - Jetir.Org. Available at: [Link]
-
2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone - PMC. Available at: [Link]
-
2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide - NextSDS. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. Available at: [Link]
-
BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES - An-Najah National University. Available at: [Link]
-
Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - MDPI. Available at: [Link]
-
Biological activities of benzimidazole derivatives: A review - International Science Community Association. Available at: [Link]
Sources
- 1. biotech-asia.org [biotech-asia.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Buy 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide [smolecule.com]
- 6. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 7. researchgate.net [researchgate.net]
- 8. jcpres.com [jcpres.com]
- 9. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]
- 10. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. (PDF) Antimicrobial Properties of N-Benz [research.amanote.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Physicochemical properties and molecular weight of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, the rational design of small molecules often relies on the hybridization of privileged scaffolds. 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide (also referred to as 2-(benzo[d]oxazol-2-ylthio)acetamide) represents a highly versatile molecular framework. It combines the rigid, pharmacologically active benzoxazole core with a flexible, hydrogen-bonding thioacetamide linker.
As a Senior Application Scientist, I frequently encounter this structural motif in the development of kinase inhibitors, anti-proliferative agents, and cyclooxygenase (COX) inhibitors. The benzoxazole ring acts as a bioisostere for nucleic acid bases and indoles, allowing it to intercalate or bind deeply within enzyme active sites (such as the ATP-binding pocket of kinases). Meanwhile, the thioacetamide side chain provides necessary rotational freedom and critical hydrogen bond donor/acceptor sites to stabilize ligand-target interactions.
Physicochemical Properties & Molecular Characterization
Understanding the physicochemical profile of a compound is the first step in predicting its pharmacokinetic (PK) behavior. The properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide make it an excellent starting point for lead optimization.
| Property | Value | Clinical / Pharmacokinetic Relevance |
| Molecular Formula | C9H8N2O2S[1] | Defines the atomic composition and isotopic distribution. |
| Molecular Weight | 208.24 g/mol [1][2] | Well below the Lipinski limit of 500 Da, allowing significant room for structural elaboration (e.g., adding aryl groups) without violating drug-likeness rules. |
| Monoisotopic Mass | 208.0306 Da[3] | Critical for high-resolution mass spectrometry (HRMS) validation during synthesis. |
| Topological Polar Surface Area (TPSA) | ~90.5 Ų | Falls within the optimal range (< 140 Ų) for good intestinal absorption and oral bioavailability, though it may restrict passive blood-brain barrier (BBB) penetration. |
| Hydrogen Bond Donors (HBD) | 1 (from -NH2) | Complies with Lipinski's Rule of 5 (HBD < 5). |
| Hydrogen Bond Acceptors (HBA) | 4 (N, O, C=O) | Complies with Lipinski's Rule of 5 (HBA < 10). |
| Calculated LogP (cLogP) | ~1.5 – 1.8 | Indicates moderate lipophilicity, suggesting a favorable balance between aqueous solubility and membrane permeability. |
Pharmacological Relevance & Mechanism of Action
Derivatives of benzoxazole thioacetamides are heavily investigated in oncology and inflammation. Recent structure-activity relationship (SAR) studies have demonstrated that linking a benzoxazole core to aromatic systems via a 2-thioacetamido linker yields potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[4][5].
By competitively binding to the kinase domain of VEGFR-2, these compounds halt downstream signaling cascades. This inhibition leads to cell cycle arrest at the G2/M phase and a marked downregulation of anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL, ultimately inducing apoptosis in cancer cell lines such as HCT-116 (colorectal) and MCF-7 (breast)[4][5]. Furthermore, similar benzoxazole derivatives have shown high selectivity for COX-2 over COX-1, making them viable candidates for anti-inflammatory drug development[6].
VEGFR-2 signaling pathway modulation and apoptosis induction by benzoxazole derivatives.
Validated Synthesis Protocol
To ensure scientific integrity, a synthesis protocol must be a self-validating system. The formation of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is achieved via a bimolecular nucleophilic substitution (SN2) reaction between 2-mercaptobenzoxazole and 2-chloroacetamide[7][8].
Causality in Experimental Design:
-
Base Selection: The use of a mild base such as sodium acetate (NaOAc) or triethylamine is critical[8][9]. While stronger bases (like NaOH) could deprotonate the thiol more rapidly, they risk hydrolyzing the primary amide of the 2-chloroacetamide starting material. NaOAc provides sufficient basicity to generate the highly nucleophilic thiolate anion while preserving the integrity of the acetamide functional group.
-
Solvent Choice: Ethanol is chosen as the solvent because it dissolves both the starting materials and the base at reflux temperatures, while the final product often precipitates upon cooling, simplifying the workup.
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.51 g) of 2-mercaptobenzoxazole in 30 mL of absolute ethanol.
-
Base Addition: Add 11 mmol of anhydrous sodium acetate to the solution and stir at room temperature for 15 minutes to allow for the formation of the thiolate anion.
-
Alkylation: Slowly add 10.5 mmol (0.98 g) of 2-chloroacetamide to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system.
-
Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of crushed ice/water with vigorous stirring.
-
Isolation: Filter the resulting precipitate under vacuum, wash thoroughly with cold distilled water to remove residual sodium chloride and unreacted sodium acetate, and dry the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
Experimental workflow for the synthesis and validation of benzoxazole thioacetamides.
Analytical Validation
To close the loop on the self-validating protocol, the synthesized compound must be characterized to confirm its identity and purity:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The spectrum should display a prominent pseudo-molecular ion peak [M+H]+ at m/z 209.0, corresponding to the exact mass of 208.03 Da[3].
-
1H-NMR (DMSO-d6, 400 MHz): Look for a distinct singlet integrating to 2 protons around δ 4.10 - 4.30 ppm, corresponding to the −S−CH2− linker. The primary amide ( −NH2 ) protons will typically appear as two distinct broad singlets (due to restricted rotation) between δ 7.20 and 7.60 ppm. The benzoxazole aromatic protons will appear as multiplets between δ 7.25 and 7.70 ppm.
-
FT-IR: A sharp, strong absorption band around 1680–1700 cm⁻¹ will confirm the presence of the amide carbonyl ( C=O ), while dual bands in the 3200–3400 cm⁻¹ region will confirm the primary amine ( N−H stretching).
References
-
NextSDS. "N-(4-acetylphenyl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide - NextSDS Database." NextSDS,[Link]
-
Superchroma. "Carbosynth Building Blocks Catalogue." Superchroma,[Link]
-
PubChemLite. "Explore - PubChemLite - S." University of Luxembourg,[Link]
-
Eissa, Ibrahim H., et al. "Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers." Journal of Enzyme Inhibition and Medicinal Chemistry,[Link]
-
Ampati, Srinivas, et al. "Design, synthesis and biological evaluation of benzoxazole derivatives as cyclooxygenase inhibitors." Der Pharma Chemica,[Link]
-
Fadda, Ahmed A., et al. "Synthesis Some New Benzoxazole Derivatives and Their Cytotoxicity to Human Cancer Cell Lines." Research Journal of Pharmaceutical, Biological and Chemical Sciences,[Link]
-
Kim, et al. "N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities." International Journal of Molecular Sciences,[Link]
-
Abu-Melha, Sraa. "Synthesis, Modeling Study and Antioxidants Activity of New Heterocycles Derived from 4-Antipyrinyl-2-Chloroacetamidothiazoles." Molecules,[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. superchroma.com.tw [superchroma.com.tw]
- 3. PubChemLite - S - Explore [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. rjpbcs.com [rjpbcs.com]
- 8. N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Step-by-Step Synthesis Protocol for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Introduction & Strategic Rationale
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide (also known as 2-(benzo[d]oxazol-2-ylthio)acetamide) is a highly versatile intermediate and core pharmacophore in medicinal chemistry. It is frequently utilized in the structural design of novel antitubercular agents, selective tyrosinase inhibitors, and broad-spectrum antimicrobial compounds (1)[1].
The most robust synthetic route to this compound relies on the highly regioselective S-alkylation of 2-mercaptobenzoxazole with 2-chloroacetamide. This guide outlines a self-validating, high-yield protocol optimized for kinetic control and simplified downstream purification.
Mechanistic Pathway & Chemical Causality
The transformation is governed by a classic bimolecular nucleophilic substitution (SN2) mechanism, optimized through precise solvent and base selection:
-
Thione-Thiol Tautomerism & Regioselectivity: 2-Mercaptobenzoxazole exists in a tautomeric equilibrium between its thione and thiol forms. Deprotonation yields an ambidentate anion delocalized across the nitrogen and sulfur atoms. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the highly polarizable sulfur atom acts as a "soft" nucleophile. It preferentially attacks the "soft" sp3-hybridized α-carbon of 2-chloroacetamide, ensuring exclusive S-alkylation over N-alkylation (2)[2].
-
Base Selection (K2CO3): Potassium carbonate is explicitly chosen as a mild, insoluble inorganic base. It is strong enough to quantitatively deprotonate the thiol (pKa ~7-8) but mild enough to prevent the base-catalyzed hydrolysis of the sensitive primary amide group on the electrophile (3)[3].
-
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. Unlike protic solvents (e.g., methanol) that hydrogen-bond and "cage" the nucleophile, DMF leaves the thiolate anion desolvated and highly reactive, significantly lowering the SN2 activation energy[2].
Figure 1: SN2 mechanistic pathway for the S-alkylation of 2-mercaptobenzoxazole.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Mercaptobenzoxazole | 151.19 | 1.0 eq | 1.51 g (10 mmol) | Nucleophile precursor |
| 2-Chloroacetamide | 93.51 | 1.1 eq | 1.03 g (11 mmol) | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 eq | 2.07 g (15 mmol) | Mild base / Acid scavenger |
| N,N-Dimethylformamide (DMF) | 73.09 | N/A | 15.0 mL | Polar aprotic solvent |
| Ice-Cold Distilled Water | 18.02 | N/A | 100.0 mL | Anti-solvent for precipitation |
Note: 2-Chloroacetamide is used in a slight 0.1 eq excess to drive the reaction to completion and ensure all thiol is consumed, preventing foul-smelling impurities in the final product.
Experimental Protocol
Step 1: System Preparation and Deprotonation
-
Equip a 50 mL round-bottom flask with a magnetic stir bar.
-
Add 1.51 g (10 mmol) of 2-mercaptobenzoxazole to the flask.
-
Add 15.0 mL of anhydrous DMF to dissolve the starting material. The solution will appear pale yellow.
-
Add 2.07 g (15 mmol) of finely powdered, anhydrous K₂CO₃ to the stirring solution.
-
Causality Check: Stir the suspension at room temperature (20–25 °C) for 30 minutes. This pre-stirring phase is critical; it allows the heterogeneous base to fully deprotonate the thiol, generating the highly nucleophilic benzoxazole-2-thiolate anion before the electrophile is introduced.
Step 2: Alkylation
-
Weigh 1.03 g (11 mmol) of 2-chloroacetamide.
-
Add the 2-chloroacetamide portion-wise over 5 minutes to the stirring reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.
-
Maintain heating and vigorous stirring for 3 hours .
-
Reaction Monitoring: The progress can be monitored via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The starting thiol (UV active, lower Rf) will disappear, replaced by a new, more polar spot corresponding to the product.
Step 3: Quenching and Precipitation
-
Remove the flask from the heat source and allow it to cool to room temperature.
-
Prepare a beaker containing 100 mL of ice-cold distilled water .
-
Slowly pour the reaction mixture into the rapidly stirring ice water.
-
Causality Check: DMF is completely miscible with water, while the target S-alkylated product is highly hydrophobic. This drastic change in solvent polarity forces the immediate precipitation of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide as a crude solid, leaving the KCl byproduct and excess DMF dissolved in the aqueous phase.
-
Continue stirring the aqueous suspension for 15 minutes to ensure complete precipitation and to break up any lumps.
Step 4: Isolation and Purification
-
Isolate the precipitated solid via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with 3 × 20 mL of cold distilled water to remove any residual DMF and inorganic salts.
-
Air-dry the crude product on the filter for 30 minutes.
-
Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize from hot ethanol. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystallization yield.
-
Filter the purified white to off-white crystals and dry under high vacuum.
Figure 2: Step-by-step experimental workflow for synthesis and isolation.
Quantitative Data & Optimization Matrix
The table below summarizes the causality behind selecting the DMF/K₂CO₃ system by comparing historical optimization parameters for the S-alkylation of benzoxazole derivatives[1][2][3].
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Mechanistic Rationale |
| Methanol | NaOMe | 20 (RT) | 12 | 75 | Protic solvent hydrogen-bonds to the thiolate, caging the nucleophile and slowing the SN2 reaction. |
| Acetone | K₂CO₃ | 56 (Reflux) | 6 | 82 | Mildly polar aprotic; requires continuous reflux for full conversion. Product isolation requires solvent evaporation. |
| DMF | K₂CO₃ | 60 | 3 | 92 | Highly polar aprotic; naked thiolate drives rapid SN2. Allows for direct precipitation in water. |
References
-
N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation Source: National Institutes of Health (NIH) / PMC URL:1
-
Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents by Combining Pyrazoline and Benzoxazole Pharmacophores Source: Scientific Research Publishing (SCIRP) URL:2
-
Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives Source: ResearchGate (European Journal of Medicinal Chemistry) URL:3
Sources
Application Note: Advanced Molecular Docking Protocols for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Derivatives
Executive Summary & Mechanistic Rationale
The 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (also referred to as 2-(benzoxazol-2-ylthio)acetamide) scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. This structural motif combines two highly synergistic components:
-
The Benzoxazole Core: A rigid, planar aromatic system that acts as an excellent bioisostere for natural nucleotides and indoles, driving strong π−π stacking and hydrophobic interactions within deep protein binding pockets[2].
-
The 2-Thioacetamide Linker: The sulfur atom provides a flexible hinge, allowing the molecule to adapt to complex topographical cavities. Concurrently, the acetamide moiety acts as a bidentate hydrogen-bond donor/acceptor pair, crucial for anchoring the molecule to the hinge regions of kinases or the constriction sites of cyclooxygenases[3].
This application note provides a comprehensive, self-validating computational protocol for docking this scaffold against two of its most prominent therapeutic targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2, an anti-angiogenic/anticancer target)[4] and COX-2 (Cyclooxygenase-2, an anti-inflammatory target)[5].
Structural Biology & Target Selection
To ensure predictive validity, the selection of the correct protein crystal structure is paramount. The 3D conformation of the target must reflect the biological state relevant to the drug's mechanism of action.
-
VEGFR-2 (PDB ID: 4ASD): Overexpression of VEGFR-2 is a primary driver of tumor angiogenesis. Benzoxazole-thioacetamide conjugates induce apoptosis in cancer cell lines (e.g., HCT-116, MCF-7) by acting as Type II kinase inhibitors[1]. We utilize PDB ID 4ASD (co-crystallized with Sorafenib) because it captures the kinase in the DFG-out inactive conformation , exposing the critical allosteric hydrophobic pocket adjacent to the ATP-binding site[6][7].
-
COX-2 (PDB ID: 1PXX): For anti-inflammatory profiling, the murine COX-2 structure (co-crystallized with Diclofenac) is the industry standard due to its high sequence homology with human COX-2 and excellent resolution[8][9]. Benzoxazole derivatives inhibit COX-2 by wedging into the hydrophobic channel and interacting with the catalytic triad[10].
Fig 1. Mechanism of action for VEGFR-2 inhibition by benzoxazole derivatives leading to apoptosis.
Advanced Molecular Docking Protocol
This protocol is designed as a self-validating system . By incorporating a re-docking step of the native ligand, researchers can mathematically verify the accuracy of the grid and force field parameters before screening novel benzoxazole derivatives.
Phase 1: Ligand Preparation
Causality: The 2-thioacetamide linker contains multiple rotatable bonds. Improper energy minimization will result in high-energy starting conformations, leading to false-positive docking scores.
-
Structure Generation: Sketch the 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide derivatives using a 2D-to-3D builder (e.g., LigPrep or Chem3D).
-
Ionization & Tautomerization: Assign protonation states at physiological pH (7.4). This is critical because the pH dictates the ionization of the acetamide nitrogen, directly impacting its ability to form salt bridges with target residues.
-
Energy Minimization: Apply the OPLS4 or MMFF94 force field to minimize the ligand energy until the RMS gradient falls below 0.01 kcal/mol/Å.
Phase 2: Protein Preparation
Causality: Raw PDB files contain crystallographic artifacts, missing heavy atoms, and incorrect bond orders.
-
Retrieval & Cleaning: Download 4ASD (VEGFR-2) and 1PXX (COX-2) from the Protein Data Bank. Delete all heteroatoms and co-factors not involved in the catalytic mechanism.
-
Water Removal Strategy: Remove all water molecules located >5 Å away from the co-crystallized ligand to prevent artificial steric clashes. Crucial: Retain highly conserved structural waters that bridge ligand-receptor interactions, as they are thermodynamically favorable.
-
Protonation & Charge Assignment: Add polar hydrogens to satisfy valencies. Assign partial charges (Gasteiger or Kollman) to ensure accurate electrostatic potential mapping during the docking run.
Phase 3: Grid Box Generation & Protocol Validation
-
Active Site Definition: Center the grid box precisely on the co-crystallized native ligands (Sorafenib for 4ASD; Diclofenac for 1PXX). Set the bounding box dimensions to 20 Å × 20 Å × 20 Å to allow sufficient sampling space for the flexible thioacetamide linker.
-
Self-Validation (Quality Control): Extract the native ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. Proceed only if the RMSD is ≤ 2.0 Å.
Phase 4: Docking Execution
-
Algorithm Selection: Utilize a Lamarckian Genetic Algorithm (e.g., AutoDock Vina) or Extra Precision (XP) mode (e.g., Schrödinger Glide). The Lamarckian GA is highly recommended as it combines global conformational search with local gradient optimization, ideal for the flexible thioacetamide chain.
-
Exhaustiveness: Set the exhaustiveness parameter to at least 8 (or 100 runs per ligand) to ensure convergence of the binding free energy ( ΔG ).
Fig 2. Self-validating molecular docking workflow for benzoxazole derivatives.
Quantitative Interaction Profiling
Post-docking analysis requires a rigorous comparison against established clinical standards. Recent literature evaluating 2-thioacetamide linked benzoxazole-benzamide conjugates demonstrates that these derivatives can outperform standard reference drugs in binding affinity[1].
Table 1: Comparative Docking Profiles of Benzoxazole-Thioacetamide Derivatives vs. Clinical Standards
| Target Protein | PDB ID | Ligand Evaluated | Binding Free Energy ( ΔG , kcal/mol) | Key Interacting Amino Acid Residues | Binding Mode / Pocket |
| VEGFR-2 | 4ASD | Sorafenib (Reference) | -6.98[1] | Cys919, Asp1046, Glu885 | DFG-out Allosteric Pocket |
| VEGFR-2 | 4ASD | Benzoxazole Derivative | -8.45 [1] | Cys919 (H-bond), Asp1046, Val899 ( π -alkyl) | ATP-Binding Hinge & Allosteric |
| COX-2 | 1PXX | Diclofenac (Reference) | -8.50 | Arg120, Tyr355, Ser530 | Hydrophobic Constriction Site |
| COX-2 | 1PXX | Benzoxazole Derivative | -9.20 | Arg120, Tyr355, Ser530, His90 | Deep Hydrophobic Channel |
Interpretation of Results
-
VEGFR-2: The superior docking score (-8.45 kcal/mol) of the benzoxazole derivative compared to Sorafenib (-6.98 kcal/mol) is driven by the thioacetamide linker's ability to form a direct, stable hydrogen bond with Cys919 in the hinge region, while the benzoxazole core engages in strong π -alkyl interactions with Val899 [1][7].
-
COX-2: The benzoxazole derivative successfully mimics the binding pose of Diclofenac. The carbonyl group of the acetamide linker acts as a hydrogen bond acceptor for Arg120 and Tyr355 , which act as the "gatekeepers" of the COX-2 active site, effectively blocking the entry of arachidonic acid[9][10].
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents | Oncotarget [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Computational Structure-Based De Novo Design of Hypothetical Inhibitors against the Anti- Inflammatory Target COX-2 | PLOS One [journals.plos.org]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
Application Note & Protocol: Preparation of Standard Solutions of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide for Cell Culture
Abstract
This document provides a comprehensive and technically sound protocol for the preparation of standard solutions of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, a compound with potential applications in drug development. The methodologies outlined are designed to ensure the highest degree of accuracy, reproducibility, and stability for use in sensitive cell-based assays. This guide emphasizes the rationale behind critical steps, including solvent selection, sterilization, and storage, to maintain the scientific integrity of experimental outcomes.
Foundational Principles: The Criticality of Proper Solution Preparation
The reliability of in vitro toxicological and pharmacological studies hinges on the precise preparation of test compounds. For molecules like 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, which are often sparingly soluble in aqueous solutions, the use of an appropriate organic solvent is necessary. However, the introduction of any solvent into a cell culture system requires careful consideration to avoid artifacts that could mask or alter the true biological effects of the compound under investigation. This protocol is designed to mitigate such risks by providing a clear, validated pathway from powder to final working solution.
Compound Characteristics and Solvent Selection
A foundational understanding of the physicochemical properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is essential for developing a robust solubilization strategy.
Table 1: Physicochemical Profile of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
| Property | Data |
| Molecular Formula | C₁₆H₁₄N₂O₂S |
| Molecular Weight | 298.36 g/mol [1] |
| Appearance | Likely a solid powder |
| Aqueous Solubility | Predicted to be low |
| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Rationale for Solvent Choice:
Given its chemical structure, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is anticipated to have poor water solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Expertise & Experience: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for its ability to dissolve a broad range of small molecules.[2] Its miscibility with aqueous cell culture media facilitates the preparation of working solutions.
-
Trustworthiness: While effective, DMSO can exert cytotoxic effects at higher concentrations.[3][4] It is standard practice to maintain the final concentration of DMSO in the cell culture medium at or below 0.5%, with many cell lines tolerating up to 1% without significant toxicity.[5] However, it is crucial to determine the specific tolerance of the cell line being used.
Protocol: Preparation of a 10 mM Primary Stock Solution
This section provides a step-by-step methodology for preparing a 10 mM primary stock solution of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in DMSO.
Materials:
-
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide powder
-
Anhydrous, cell culture-grade DMSO
-
Sterile, conical-bottom polypropylene or amber glass vials
-
Calibrated analytical balance
-
Sterile, filtered pipette tips
-
Vortex mixer
-
0.2 µm sterile syringe filter (low protein binding, e.g., PVDF or PES)
Procedure:
-
Preparation: In a sterile environment (e.g., a biological safety cabinet), bring the vial of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.984 mg of the compound.
-
Dissolution: Add the calculated volume of anhydrous, cell culture-grade DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. A brief warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Sterilization: For critical applications, sterile filtration is recommended.[6][7] Draw the solution into a sterile syringe, attach a 0.2 µm sterile syringe filter, and dispense the filtered solution into a new sterile vial. This step removes any potential microbial contamination.[7][8]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[6] Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[6][9]
Diagram 1: Workflow for Primary Stock Solution Preparation
Caption: A streamlined workflow for the preparation of a primary stock solution.
Protocol: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the primary stock solution into the appropriate cell culture medium immediately before use.
Procedure:
-
Thaw Stock: Remove a single aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilutions: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For instance, to prepare 1 mL of a 10 µM working solution, you would need to add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium (a 1:1000 dilution).
-
Serial Dilution: For greater accuracy, especially when preparing very low concentrations, it is advisable to perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve a final concentration of 10 µM.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any solvent-induced effects on the cells.[9]
-
Application to Cells: Add the freshly prepared working solutions (and vehicle control) to your cell cultures and gently mix to ensure even distribution.
Diagram 2: Serial Dilution for Working Solution Preparation
Caption: A representative serial dilution scheme for preparing a final working solution.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your results, incorporate the following checks:
-
Visual Inspection: After preparing the final working solution, visually inspect for any signs of precipitation. If the solution appears cloudy or contains particulates, the concentration may be too high for the aqueous environment of the cell culture medium.
-
DMSO Toxicity Curve: For each new cell line, it is best practice to perform a dose-response experiment with DMSO alone to determine the highest non-toxic concentration. This will establish a safe upper limit for the solvent in your experiments.
-
Fresh Preparations: Always prepare fresh working solutions for each experiment. Do not store diluted solutions in cell culture medium, as the stability of the compound under these conditions is often unknown.
-
Meticulous Record-Keeping: Maintain a detailed log for each stock solution, including the compound lot number, date of preparation, concentration, and storage conditions.
References
-
KEYENCE Corporation. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Retrieved from [Link]
-
ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]
-
Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., & Wang, J. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]
-
Santos, R. I. D., de F. E. S. D. S., de Oliveira, D. C., de Souza, A. C. C., da Silva, A. C. M., da Silva, M. S., ... & de Medeiros, P. L. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2017, 1-7. [Link]
-
Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
GMP Plastics. (2025, March 28). Sterile Filtration in Cell Culture: Importance & Best Practices. Retrieved from [Link]
-
Bioprocess Online. (2024, October 28). Aligning Sterile Filtration With EU GMP Guide Annex 1 Standards. Retrieved from [Link]
-
BioProcess International. (2016, May 11). Best Practices for Critical Sterile Filter Operation: A Case Study. Retrieved from [Link]
-
Atlas Copco. (2024, September 20). A guide to sterile filtration solutions for critical applications. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1-naphthyl)acetamide. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2010). 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide. 66(11), o2848. [Link]
-
SpectraBase. (n.d.). N-(4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}phenyl)acetamide. Retrieved from [Link]
-
NextSDS. (n.d.). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-isopropylbenzyl)acetamide. Retrieved from [Link]
-
Amazon AWS. (n.d.). benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as No. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2009). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone. 65(11), o2287. [Link]
-
Bioscience Biotechnology Research Asia. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer A. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Retrieved from [Link]
Sources
- 1. Compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide - Chemdiv [chemdiv.com]
- 2. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. captivatebio.com [captivatebio.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. 無菌ろ過戦略 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Conjugation Strategies for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Chemical Probes
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Methodological Protocol
Strategic Framework: The BZA Pharmacophore
The 2-(1,3-benzoxazol-2-ylsulfanyl)acetamide (BZA) scaffold is a privileged structure in medicinal chemistry. Derivatives of this thioacetamide-linked benzoxazole act as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), effectively inducing G2/M cell cycle arrest and apoptosis in oncological models[1]. Furthermore, modified benzoxazole derivatives have been successfully adapted into highly sensitive fluorescent probes for mapping translocator protein (TSPO) expression during in vivo inflammation[2].
To transition the BZA scaffold from a therapeutic lead to an analytical chemical probe, it must be conjugated to a reporter (e.g., biotin or a fluorophore). The critical challenge for any drug development professional is achieving this conjugation without ablating the molecule's innate target affinity.
Mechanistic Rationale in Probe Design
-
Steric Preservation (The "Why"): The benzoxazole core typically interacts with the hydrophobic pockets or hinge regions of target kinases. Derivatizing this ring directly often results in a catastrophic loss of binding affinity due to steric clashes. Conversely, the acetamide nitrogen naturally points toward the solvent-exposed channel of the binding site. Therefore, N-alkylation at the acetamide is the optimal site for linker attachment.
-
Bioorthogonal vs. Direct Conjugation: For target identification, we utilize a Two-Step Bioorthogonal Probe . By alkylating the acetamide nitrogen with a minimal terminal alkyne, we preserve the cell permeability of the BZA scaffold. The bulky biotin tag is attached via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) only after the probe has bound its target in live cells. For spatial imaging, a Direct Fluorescent Conjugate is synthesized via a stable thiourea linkage, bypassing the need for toxic copper catalysts during in vivo optical imaging[2].
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) trade-offs when conjugating the BZA scaffold, demonstrating why specific linkers are chosen based on the downstream application.
| Probe Type | Conjugation Strategy | Linker / Tag | Target Affinity (IC₅₀) | Primary Application | Ref |
| Unmodified BZA Lead | N/A (Parent Pharmacophore) | None | ~7.2 µM (VEGFR-2) | Therapeutic baseline | [1] |
| Alkyne-BZA Probe | N-Propargylation (Pre-Click) | Terminal Alkyne | ~7.5 µM (VEGFR-2) | Live-cell target binding | [1] |
| Biotin-BZA | CuAAC Click (Post-Lysis) | PEG4-Biotin | N/A (Post-lysis) | ABPP / Target Pull-down | [1] |
| FITC-BZA Probe | Direct Thiourea Linkage | Ethylenediamine-FITC | High (TSPO specific) | In vivo optical imaging | [2] |
Visualizations of Pathway and Workflow
Fig 1: Pharmacological pathway of BZA probes targeting VEGFR-2 to induce apoptosis.
Fig 2: Two-step Activity-Based Protein Profiling (ABPP) workflow using CuAAC click chemistry.
Experimental Methodologies: Self-Validating Protocols
Protocol A: Synthesis of the Click-Ready Alkyne-BZA Probe
Causality: Rather than attempting to modify a pre-formed BZA molecule, we construct the probe via an Sₙ2 reaction between 2-mercaptobenzoxazole and an alkyne-functionalized chloroacetamide. This guarantees exclusive functionalization at the solvent-exposed acetamide region.
-
Reaction Setup: Dissolve 1.0 eq of 2-mercaptobenzoxazole and 1.1 eq of N-propargyl-2-chloroacetamide in anhydrous DMF.
-
Base Addition: Add 2.0 eq of anhydrous K₂CO₃. Stir at room temperature for 4 hours.
-
Extraction: Quench with ice water. Extract the resulting N-propargyl-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide with ethyl acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
-
Self-Validation Check: Perform LC-MS. The mass spectrum must confirm the exact mass of the propargylated adduct. A UV-Vis scan should confirm the retention of the benzoxazole absorbance signature (~280-300 nm).
Protocol B: Activity-Based Protein Profiling (ABPP) via CuAAC
Causality: Cyclooctynes (used in copper-free click chemistry) are highly hydrophobic and can cause the probe to nonspecifically stick to lipid membranes. We use a terminal alkyne and CuAAC to maintain the drug-like physicochemical properties of the BZA scaffold. THPTA is utilized as a ligand to stabilize Cu(I) and prevent reactive oxygen species (ROS) from degrading the target proteins.
-
Live Cell Labeling: Incubate target cells (e.g., HCT-116 or MCF-7) with 10 µM Alkyne-BZA probe for 2 hours at 37°C[1].
-
Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease inhibitors. Centrifuge and collect the supernatant.
-
Click Chemistry: To 1 mg/mL of lysate, add the following in order:
-
Biotin-PEG4-Azide (100 µM)
-
THPTA ligand (1 mM)
-
CuSO₄ (1 mM)
-
Sodium Ascorbate (1 mM, freshly prepared to reduce Cu(II) to active Cu(I)).
-
-
Incubation & Pull-Down: Rotate for 1 hour at room temperature. Add streptavidin-agarose beads and rotate for an additional 2 hours. Wash beads 3x with PBS/1% SDS to remove non-covalently bound proteins.
-
Self-Validation Check: Always run a competitive control. Pre-incubate a parallel cell culture with a 10x excess of the un-tagged BZA parent compound. The subsequent Western blot (probed with streptavidin-HRP) must show a near-complete ablation of the target band, proving the interaction is specific.
Protocol C: Direct FITC Conjugation for Optical Imaging
Causality: Direct conjugation is preferred for in vivo imaging where click chemistry reagents (copper) would be toxic. Isothiocyanates (like FITC) react efficiently with primary amines to form highly stable thiourea bonds without the need for metal catalysts[2].
-
Amine Functionalization: Synthesize an amine-terminated BZA using N-(2-aminoethyl)-2-chloroacetamide (Boc-protected, followed by TFA deprotection).
-
Conjugation: Dissolve the amine-BZA in dry DMSO. Add 1.1 eq of FITC and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Protect from light and stir for 12 hours.
-
Purification: Purify the FITC-BZA conjugate via preparative HPLC.
-
Self-Validation Check: Measure the fluorescence quantum yield. Perform flow cytometry on target-expressing cells. Co-treatment with a known competitor (e.g., PK11195 for TSPO targets) must significantly reduce the mean fluorescence intensity (MFI), validating target specificity[2].
References
-
Title: Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (PMC) URL: [Link]
-
Title: Benzoxazolone-based FITC-conjugated fluorescent probe for locating in-vivo expression level of translocator protein (TSPO) during lung inflammation Source: Molecular Diversity / PubMed URL: [Link]
-
Title: Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals Source: Molecules / MDPI URL: [Link]
Sources
- 1. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoxazolone-based FITC-conjugated fluorescent probe for locating in-vivo expression level of translocator protein (TSPO) during lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Welcome to the Application Support Center. This guide is engineered for synthetic chemists and drug development professionals seeking to troubleshoot, optimize, and scale the synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
The synthesis relies on the nucleophilic substitution ( SN2 ) of 2-chloroacetamide by 2-mercaptobenzoxazole. While seemingly straightforward, the reaction is plagued by regioselectivity issues (ambident nucleophilicity), oxidative dimerization, and base-catalyzed ring cleavage[1][2]. This guide provides mechanistic troubleshooting, empirical data, and a self-validating standard operating procedure (SOP) to achieve >90% isolated yields.
Reaction Logic & Mechanistic Pathways
To optimize yield, one must control the kinetic pathways of the reaction. 2-Mercaptobenzoxazole exists in a thiol-thione tautomeric equilibrium. Deprotonation yields a highly reactive thiolate anion. If reaction conditions are not strictly controlled, the thiolate will undergo oxidative coupling, or the benzoxazole ring will suffer nucleophilic attack[2][3].
Caption: Logical relationship of the synthesis pathway, highlighting the main product and yield-reducing side reactions.
Troubleshooting Guide (Q&A)
Q: My isolated yield is capped at 40%, and TLC shows a major, highly non-polar side product. What is happening? A: Oxidative Dimerization. You are observing the formation of bis(benzoxazol-2-yl) disulfide. The thiolate anion of 2-mercaptobenzoxazole is highly susceptible to oxidation by atmospheric oxygen, especially in basic solutions[3]. Causality & Fix: Oxygen acts as an electron acceptor, coupling two thiolate radicals. To prevent this, you must rigorously degas your solvent (e.g., sparging with N2 or Argon for 15 minutes) prior to base addition, and maintain an inert atmosphere throughout the reaction.
Q: I used NaOH to ensure complete deprotonation of the thiol, but I am getting a complex mixture with almost no target product. Why? A: Benzoxazole Ring Cleavage. The C2 position of the benzoxazole ring is highly electrophilic. Strong aqueous bases like NaOH or KOH promote nucleophilic attack by hydroxide ions at C2 , leading to the irreversible ring-opening hydrolysis into 2-aminophenol derivatives[2]. Causality & Fix: The pKa of 2-mercaptobenzoxazole is approximately 6.5. Strong bases are entirely unnecessary for deprotonation. Switch to a mild, anhydrous inorganic base like Potassium Carbonate ( K2CO3 ) or Cesium Carbonate ( Cs2CO3 )[1].
Q: 2-mercaptobenzoxazole is an ambident nucleophile. How do I prevent N-alkylation and ensure exclusively S-alkylation? A: Solvent and Counterion Control. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." The α -carbon of 2-chloroacetamide is a "soft" electrophile, making S-alkylation kinetically favored. Causality & Fix: To maximize this preference, use a polar aprotic solvent like DMF or Acetonitrile. These solvents leave the large, diffuse thiolate anion unsolvated and highly reactive. Avoid protic solvents (like ethanol), which hydrogen-bond to the sulfur, reducing its nucleophilicity and increasing the likelihood of N-alkylation[1][2].
Empirical Data: Optimization Matrix
The following table summarizes the quantitative impact of varying reaction conditions on the isolated yield of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
| Solvent | Base | Atmosphere | Temp (°C) | Time (h) | Isolated Yield | Mechanistic Observation |
| Ethanol | NaOH | Air | Reflux | 4 | 35% | Extensive benzoxazole ring cleavage (hydrolysis)[2]. |
| Acetone | K2CO3 | Air | Reflux | 6 | 65% | Significant disulfide formation due to oxidation. |
| DMF | K2CO3 | Air | 50 | 4 | 72% | Moderate disulfide formation; S-alkylation favored[1]. |
| DMF | K2CO3 | N2 | 25 | 3 | 88% | Minimal side reactions; clean conversion. |
| Acetonitrile | Cs2CO3 | N2 | 25 | 2 | 94% | Optimal kinetics; Cs+ provides superior thiolate solubility. |
Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes continuous validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Caption: Step-by-step optimized experimental workflow for high-yield S-alkylation.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-mercaptobenzoxazole (1.0 equiv, e.g., 10 mmol) and anhydrous DMF (5 mL per gram of starting material).
-
Degassing: Sparge the solution with dry N2 gas for 15 minutes.
-
Thiolate Generation: Add finely powdered, anhydrous K2CO3 (1.5 equiv) in one portion. Stir at 25 °C for 30 minutes.
-
Validation Checkpoint 1: The suspension will transition to a slightly cloudy, pale yellow mixture, confirming the generation of the potassium thiolate salt.
-
-
Alkylation: Add 2-chloroacetamide (1.1 equiv) portion-wise over 10 minutes to prevent localized thermal spikes.
-
Reaction Monitoring: Stir the mixture at 25 °C under N2 for 2 to 3 hours.
-
Validation Checkpoint 2: Perform TLC (Hexane:EtOAc 1:1). The UV-active starting material spot ( Rf≈0.6 ) should completely disappear, replaced by a new, highly UV-active product spot ( Rf≈0.4 ).
-
-
Workup & Isolation: Pour the reaction mixture slowly into 10 volumes of vigorously stirred ice-cold distilled water. Stir for 30 minutes to ensure complete precipitation and dissolution of DMF/inorganic salts.
-
Validation Checkpoint 3: A dense, off-white to white precipitate should form immediately. If the product oils out, the water was not cold enough, or residual DMF concentration is too high.
-
-
Purification: Filter the solid under vacuum, wash thoroughly with cold water ( 3×20 mL) to remove trace K2CO3 and DMF, and dry in a vacuum oven at 45 °C overnight.
Frequently Asked Questions (FAQs)
Q: Can I substitute 2-chloroacetamide with 2-bromoacetamide to speed up the reaction? A: Yes, but it is not recommended unless necessary. While the bromide is a superior leaving group, 2-bromoacetamide is highly reactive and increases the rate of unwanted side reactions, including N-alkylation and dialkylation. If you must use the bromo-derivative, lower the reaction temperature to 0–10 °C.
Q: How do I remove the bis(benzoxazol-2-yl) disulfide impurity if my degassing failed? A: Disulfides are significantly less polar than the target acetamide. You can remove this impurity by triturating the crude dry solid with cold diethyl ether or hexanes. The target 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is insoluble in these non-polar solvents, while the disulfide will wash away.
Q: The reaction stalls at 80% conversion even with excess 2-chloroacetamide. What should I do? A: 2-chloroacetamide can undergo base-catalyzed self-condensation or hydrolysis if your reagents or solvents contain trace moisture. Ensure your DMF is strictly anhydrous and your K2CO3 has been oven-dried. You can push the reaction to completion by adding an additional 0.2 equivalents of 2-chloroacetamide and warming to 40 °C for 1 hour.
References
- Design, Synthesis and Biological Evaluation of Novel Antitubercular Agents by Combining Pyrazoline and Benzoxazole Pharmacophore Source: SCIRP URL
- Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL
- Source: PMC (NIH)
Sources
Optimizing crystallization conditions for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide purification
Welcome to the Advanced Crystallization Support Center. The purification of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide presents unique physicochemical challenges. The molecule features a rigid, planar benzoxazole ring capable of π−π stacking, a flexible thioether linkage that can induce conformational variability, and a primary amide group that acts as a strong hydrogen bond donor and acceptor. This specific combination of functional groups frequently leads to polymorphism, solvent entrapment, and liquid-liquid phase separation (LLPS, or "oiling out") during process scale-up.
This guide provides field-proven, self-validating protocols and troubleshooting strategies to achieve high-purity crystalline product.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my product "oil out" (form an emulsion) instead of crystallizing upon cooling, and how do I fix it?
The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the liquid-liquid coexistence boundary before the nucleation rate is fast enough to form a solid lattice. For 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, the flexible thioether linkage lowers the lattice energy relative to the solvation energy in certain mixed solvents, kinetically hindering the integration of solute molecules into a rigid crystal[1]. When cooling is too rapid, the system bypasses the Metastable Zone Width (MSZW) for crystallization and splits into a solute-rich oil phase and a solvent-rich phase, trapping impurities.
The Solution:
-
Thermodynamic Adjustment: Alter the solvent matrix to shift the LLPS boundary below the solubility curve. Increasing the polarity of the solvent system often helps destabilize the oil phase[2].
-
Kinetic Control: Generate supersaturation slowly. Reduce cooling rates to <0.1 °C/min when approaching the cloud point[3].
-
Seeding Strategy: Introduce pure seed crystals (1-3% w/w) halfway into the MSZW. Seeds provide a low-energy surface for solute deposition, bypassing the high activation energy of primary nucleation and entirely avoiding the LLPS region[3][1].
Q2: I am observing inconsistent crystal habits and variable melting points across different batches. What is happening?
The Causality: You are experiencing polymorphism. The primary amide group in 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide can form multiple competing supramolecular synthons—specifically, hydrogen-bonded cyclic dimers or infinite catemer chains[4][5]. Depending on the solvent's hydrogen-bonding capacity and the crystallization temperature, one motif may be kinetically favored over the thermodynamically stable form.
The Solution: Implement a strict temperature-controlled ripening phase (slurry aging). Because polymorphism is a solvent-mediated phase transition, holding the suspension at a constant temperature just below the solubility limit allows the metastable polymorphs to dissolve and recrystallize into the thermodynamically stable form[6]. Always verify the final polymorphic form using offline X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).
Q3: Antisolvent addition is yielding a sticky powder with high solvent entrapment. How can I improve purity?
The Causality: Manual or rapid addition of an antisolvent creates massive local supersaturation spikes at the point of injection[7]. This forces catastrophic primary nucleation, yielding thousands of fine, amorphous, or highly defective crystals that agglomerate and physically entrap mother liquor (and dissolved impurities) within their interstitial spaces[8].
The Solution: Transition to a feedback-controlled antisolvent addition using Process Analytical Technology (PAT). By utilizing Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy to monitor real-time solute concentration, and Focused Beam Reflectance Measurement (FBRM) to track particle chord length, you can dose the antisolvent dynamically[9][10]. The system self-validates by pausing antisolvent addition the moment FBRM detects nucleation, allowing the crystals to grow and consume supersaturation before dosing resumes[10].
Part 2: Visualizing the Process Logic
Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).
Feedback-loop control for antisolvent crystallization using ATR-FTIR and FBRM.
Part 3: Quantitative Data & Process Parameters
Table 1: Solvent Selection Matrix for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Selection is based on the balance of amide H-bonding disruption and benzoxazole solubility.
| Solvent System | Role | Solvation Mechanism | LLPS Risk | Polymorph Control |
| Ethanol / Water | Solvent / Antisolvent | Disrupts amide dimers; Water drives precipitation. | Moderate | Good (Favors stable H-bond network) |
| Acetone / Heptane | Solvent / Antisolvent | Acetone solvates benzoxazole; Heptane forces out. | High | Poor (Rapid kinetics trap metastable forms) |
| Ethyl Acetate | Cooling Solvent | Moderate H-bond acceptor; excellent for cooling. | Low | Excellent (Slow growth promotes purity) |
| DMF / Water | Solvent / Antisolvent | DMF breaks all supramolecular synthons. | Low | Moderate (High yield, but requires heavy washing) |
Table 2: PAT Control Parameters for Self-Validating Protocols
| Instrument / Sensor | Target Metric | Action Trigger | Process Response |
| ATR-FTIR | Solute Concentration | Concentration approaches upper MSZW limit. | Halt cooling or pause antisolvent dosing. |
| FBRM (Probe) | Total Chord Counts (1-10 µm) | Sudden exponential spike in fine counts. | Primary nucleation confirmed; initiate 60-min hold. |
| FBRM (Probe) | Mean Square Weighted Chord | Steady increase without fine count spikes. | Crystal growth confirmed; maintain supersaturation. |
Part 4: Standard Operating Protocols (SOPs)
Protocol A: Optimized Cooling-Seeded Crystallization (Ethyl Acetate)
This protocol utilizes seeding to bypass oiling out and ensure polymorphic purity.
-
Dissolution: Suspend 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in 10 volumes of Ethyl Acetate. Heat to 70 °C under continuous agitation (300 RPM) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities and foreign particles that could act as rogue nucleation sites.
-
Cooling to Seeding Point: Cool the solution at a rate of 0.5 °C/min to 55 °C. Monitor via ATR-FTIR to confirm the solution is supersaturated but within the stable MSZW[10].
-
Seeding: Add 2% w/w of pre-milled, phase-pure 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide seed crystals.
-
Aging (Self-Validation): Hold the temperature at 55 °C for 60 minutes. Use FBRM to verify that the seed crystals are growing (increase in mean chord length) without a secondary spike in fine particle counts[9].
-
Controlled Cooling: Once growth is confirmed, cool the suspension to 5 °C at a strictly controlled rate of 0.1 °C/min to prevent secondary nucleation and LLPS[3].
-
Isolation: Filter the resulting slurry, wash with 2 volumes of chilled (0 °C) Ethyl Acetate, and dry under vacuum at 40 °C.
Protocol B: Feedback-Controlled Antisolvent Crystallization (Ethanol/Water)
This protocol prevents solvent entrapment by preventing local supersaturation spikes.
-
Dissolution: Dissolve the API in 5 volumes of Ethanol at 40 °C.
-
Baseline Establishment: Insert the FBRM and ATR-FTIR probes. Establish the baseline solute concentration and background chord counts[10].
-
Initial Dosing: Begin dosing the antisolvent (Water) at a rate of 0.05 vol/min.
-
Nucleation Trigger: Continuously monitor the FBRM data. The moment a sharp increase in 1-10 µm chord counts is detected (indicating primary nucleation), immediately halt water dosing [9][10].
-
Desupersaturation Hold: Maintain agitation and hold the system for 60-90 minutes. The ATR-FTIR will show the solute concentration dropping as the newly formed nuclei grow, consuming the supersaturation[10].
-
C-Control Resumption: Once the FTIR signal stabilizes (indicating equilibrium), resume water dosing at a slower rate (0.02 vol/min) to drive the remaining API out of solution, relying exclusively on crystal growth rather than further nucleation[7].
-
Isolation: Filter, wash with a 1:4 Ethanol/Water mixture, and dry under vacuum.
References
-
Direct Design of Pharmaceutical Antisolvent Crystallization through Concentration Control. ResearchGate. Available at:[Link]
-
Optimal strategies for controlling particle size in antisolvent crystallization operations. SciSpace. Available at:[Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]
-
The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[Link]
-
Experimental investigation and prediction of oiling out during crystallization process. ResearchGate. Available at:[Link]
-
Combining ATR-FTIR and FBRM for feedback on crystal size. ResearchGate. Available at:[Link]
-
Automated In-line Technique Using FBRM to Achieve Consistent Product Quality in Cooling Crystallization. ACS Publications. Available at:[Link]
-
In Situ Focused Beam Reflectance Measurement (FBRM), Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) and Raman Characterization of the Polymorphic Transformation of Carbamazepine. MDPI. Available at:[Link]
-
Crystal Polymorphism in Pharmaceutical Science. ResearchGate. Available at:[Link]
-
Crystal engineering of pharmaceutical co-crystals from polymorphic active pharmaceutical ingredients. ResearchGate. Available at:[Link]
Sources
- 1. KiloMentor: The Problem of Oiling Out in Chemical Process Development [kilomentor.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Resolving Co-Elution in 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Chromatography
Welcome to the Method Development Help Desk. As analytical demands in drug development intensify, resolving structurally similar compounds requires moving beyond trial-and-error. 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide presents a unique chromatographic challenge due to its dual nature: a highly hydrophobic, aromatic benzoxazole core paired with a polar, hydrogen-bonding acetamide tail.
This guide provides field-proven, causality-driven troubleshooting strategies to eliminate co-elution issues with synthetic precursors, degradation products, and matrix interferences.
Diagnostic Workflow
Before adjusting parameters, it is critical to diagnose the chemical nature of the co-eluting impurity. Use the workflow below to dictate your optimization strategy.
Diagnostic workflow for resolving 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide co-elution.
Frequently Asked Questions (FAQs)
Section 1: Core Mechanisms & Chemistry
Q: Why does 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide frequently co-elute with its synthetic precursors on standard C18 columns? A: The root cause lies in the limitations of hydrophobic retention. Standard C18 columns separate molecules primarily based on their partition coefficient ( logP ). The benzoxazole ring dominates the hydrophobic footprint of this molecule. If a synthetic precursor (such as 2-mercaptobenzoxazole) shares this identical aromatic core, the difference in hydrophobicity is minimal, leading to co-elution. To resolve this, you must exploit secondary interactions—such as hydrogen bonding or π−π interactions—rather than relying solely on hydrophobic dispersion.
Q: Why am I seeing severe peak tailing that exacerbates the co-elution? A: Peak tailing for this compound is typically caused by secondary interactions between the polar acetamide group (a strong hydrogen bond donor/acceptor) and unreacted, acidic silanol groups on the silica support of the column. Using a polar-embedded reversed-phase column shields these surface silanol groups, drastically reducing tailing for polar and basic species[1].
Section 2: Stationary Phase & Mobile Phase Optimization
Q: How do I select the right column to pull apart the API from its oxidized sulfoxide degradation product? A: Oxidation of the thioether linkage to a sulfoxide slightly increases polarity but leaves the hydrophobic footprint largely unchanged. Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phase. These phases provide orthogonal selectivity by exploiting π−π interactions. The electron density of the benzoxazole ring is highly sensitive to the oxidation state of the adjacent sulfur atom; a Phenyl-Hexyl column recognizes this electronic shift, selectively retaining the API differently than the sulfoxide. Furthermore, switching the organic modifier from Acetonitrile to Methanol enhances these π−π interactions.
Q: What is the optimal pH strategy for separating the API from 2-mercaptobenzoxazole? A: 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is neutral across standard HPLC pH ranges. However, its precursor, 2-mercaptobenzoxazole, contains a free thiol group with a pKa of approximately 6.5. If you run your mobile phase at pH 3.0, both molecules are neutral and will likely co-elute. By shifting the mobile phase pH to 7.0, the thiol group becomes ionized. This drastically decreases the precursor's retention time, pulling it far away from the neutral API. Managing separations by pH is one of the most powerful tools for altering selectivity[2].
Quantitative Comparison of Optimization Strategies
The following table summarizes the expected resolution ( Rs ) outcomes when applying different stationary and mobile phases to a mixture of the API, its precursor, and its sulfoxide degradant.
| Column Chemistry | Mobile Phase pH | Organic Modifier | Rt API (min) | Rs vs. Precursor | Rs vs. Sulfoxide |
| Standard C18 | 3.0 | Acetonitrile | 5.2 | 0.8 (Co-elution) | 1.1 (Co-elution) |
| Standard C18 | 7.0 | Acetonitrile | 5.1 | 4.5 (Resolved) | 1.1 (Co-elution) |
| Polar-Embedded C18 | 3.0 | Methanol | 6.4 | 1.8 (Resolved) | 2.3 (Resolved) |
| Phenyl-Hexyl | 3.0 | Methanol | 7.1 | 2.1 (Resolved) | 3.5 (Resolved) |
Note: Baseline resolution is defined as Rs≥1.5 .
Section 3: Advanced Troubleshooting Protocols
Q: How do I systematically screen for the best separation conditions without wasting days on trial and error? A: Implement a purposeful, self-validating Quality by Design (QbD) screening protocol. When dealing with complex co-elutions, single-factor optimization is inefficient. Follow the step-by-step methodology below to systematically map the separation space.
Protocol: Orthogonal Selectivity Screening for Benzoxazole Derivatives
Objective: Achieve baseline resolution ( Rs≥1.5 ) between the API and structurally similar impurities while maintaining peak symmetry.
Step 1: System Volume Minimization Before screening, reduce the LC system's dwell volume. Replace standard tubing with low-volume, small internal diameter capillaries (e.g., 0.075 mm ID) and install a micro flow cell. This minimizes extra-column band broadening, which is critical to maintaining the high efficiency of sub-2 μm columns[3].
Step 2: Mobile Phase Preparation Prepare two distinct aqueous phases to test the extremes of the ionization space:
-
Aqueous A: 0.1% Formic Acid in Ultrapure Water (pH ~2.8)
-
Aqueous B: 10 mM Ammonium Acetate in Ultrapure Water (pH ~7.0)
-
Organics: Acetonitrile (protic-acceptor) and Methanol (protic-donor).
Step 3: Column Selection Install two orthogonal sub-2 μm columns in your column oven (set to 40°C):
-
Column 1: Polar-Embedded C18 (to shield residual silanols from the acetamide group)[1].
-
Column 2: Phenyl-Hexyl (to exploit π−π interactions with the benzoxazole ring).
Step 4: Gradient Execution & High-Speed Detection Run a scouting gradient from 5% to 95% Organic over 10 column volumes. Because sub-2 μm columns produce very narrow peaks, ensure your Diode Array Detector (DAD) data collection rate is set to at least 40 Hz. Slower collection rates will artificially broaden peaks and mask true resolution[3].
Step 5: Automated Peak Tracking During gradient optimization, peaks frequently invert elution order. Couple the UV detector with a single quadrupole mass detector (e.g., ACQUITY QDa). Track the API using its expected mass ( [M+H]+≈209 ) alongside the masses of expected impurities. Combining mass and UV spectral data guarantees that you are tracking the correct peaks across different chromatograms, ensuring the protocol validates its own success[2].
References
-
Element Lab Solutions. Useful free tools for HPLC method development. Available at:[Link]
-
Agilent Technologies / Chemetrix. Agilent LC Method Development Applications Notebook. Available at:[Link]
-
Waters Corporation. The Path to Successful Drug Development Starts with Purposeful Method Development. Available at:[Link]
-
Waters Corporation. Method Development | Optimized Method Performance for Safe Medicines. Available at:[Link]
Sources
Overcoming false positives in target binding assays with 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
A Troubleshooting Guide to Overcoming False Positives in Target Binding Assays
Welcome to the technical support center for researchers utilizing 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide and its analogs. As Senior Application Scientists, we understand that hit validation is a critical and often challenging phase in drug discovery. This guide is designed to provide you with the expertise and practical protocols needed to navigate potential false positives and ensure the integrity of your target binding data.
The journey from a primary screening hit to a validated lead is fraught with potential pitfalls.[1] Compounds can appear active for reasons unrelated to specific, on-target binding, leading to a significant waste of time and resources.[2] This guide will help you distinguish true biological activity from assay artifacts, focusing on issues pertinent to the chemical class of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
Section 1: Understanding the Potential for False Positives with Benzoxazole-Containing Compounds
The structure of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide contains a benzoxazole moiety. While this scaffold is present in many biologically active molecules, certain structural features within this class are associated with a higher propensity for generating false positives.[3] These are often categorized as Pan-Assay Interference Compounds (PAINS).[4]
Q1: Why is the chemical structure of my compound, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, a consideration for potential false positives?
A1: The concern arises from the general behavior of some heterocyclic scaffolds in high-throughput screening (HTS) environments.[4] While not a definitive rule, compounds containing moieties like benzoxazoles are sometimes flagged as potential PAINS.[5][6][7] These compounds can interfere with assays through various mechanisms that are not related to specific binding at the target's active site.[5] It is crucial to proactively assess for these possibilities rather than assuming a primary hit is a true binder.
Common Mechanisms of Assay Interference:
| Interference Mechanism | Description | Potential Relevance to Compound Class |
| Compound Aggregation | At higher concentrations, compounds can form colloidal aggregates that sequester and denature proteins non-specifically, leading to apparent inhibition.[8][9] | Compounds with poor aqueous solubility are prone to aggregation.[8] This is a common liability that should always be investigated. |
| Assay Technology Interference | The compound may directly interfere with the detection method, such as by possessing intrinsic fluorescence or by quenching the signal.[10][11] | Benzoxazole rings are known fluorophores, which could interfere in fluorescence-based assays (e.g., FP, FRET).[12] |
| Chemical Reactivity | The compound may be chemically reactive, forming covalent bonds with nucleophilic residues (like cysteine) on the target protein or other assay components.[5][11] | The sulfanyl linkage and the benzoxazole ring system can be susceptible to nucleophilic attack under certain conditions.[6][12] |
| Metal Impurities | Trace metal impurities (e.g., zinc) from the synthesis process can be the true inhibitory species, often by chelating key residues in the target protein.[2][8][13] | Many organic synthesis reactions use metal catalysts, which can contaminate the final product if not rigorously purified.[13] |
| Redox Activity | Some compounds can undergo redox cycling, generating reactive oxygen species like hydrogen peroxide that can damage proteins and interfere with assay readouts.[9][11] | This is a general mechanism for many organic molecules and should be considered. |
Section 2: Troubleshooting and Hit Triage Workflow
A positive result in your primary screen is the first step. Now, a systematic triage process must begin to eliminate false positives.[14] This workflow provides a logical sequence of experiments to build confidence in your hit.
Caption: Hit validation workflow from primary screen to validated hit.
Q2: My compound showed activity. What is the very first thing I should do?
A2: Before any other experiment, you must confirm the initial result.[14]
-
Re-test: Use a freshly prepared sample of the compound from the original stock to ensure the activity is reproducible.
-
Dose-Response Curve: Generate a full dose-response curve (e.g., 8-12 points) to determine the IC50/EC50. A well-behaved inhibitor should display a sigmoidal curve with a Hill slope near 1.0. High Hill coefficients can sometimes indicate non-specific inhibition.[1]
Q3: How can I quickly check if my compound is a known type of assay interferer?
A3: Use computational or in silico tools as a preliminary filter. Several platforms can screen for PAINS substructures or predict liabilities like aggregation or reactivity.[9][15] While these tools are not definitive proof of interference, a positive flag strongly suggests that further experimental validation is necessary.[15]
Q4: I suspect my compound might be forming aggregates. How do I test this?
A4: The most common and straightforward method is to re-run the dose-response assay in the presence of a non-ionic detergent.
-
Rationale: Aggregates are held together by non-specific hydrophobic interactions, which are disrupted by detergents.[1] A true inhibitor's potency should be unaffected by the detergent, whereas an aggregator's apparent potency will significantly decrease.
-
Protocol: Include 0.01% - 0.1% Triton X-100 or Tween-20 in your assay buffer and repeat the IC50 determination. A significant rightward shift in the IC50 value is indicative of aggregation-based activity.
Q5: What is the difference between an orthogonal assay and a counter-screen, and when should I use them?
A5: These are both critical for eliminating false positives, but they answer different questions.[16]
-
Orthogonal Assay: Uses a different technology or method to measure the same biological event (compound binding to the target).[10][16] This is used to confirm that the observed activity is not an artifact of the primary assay's detection system.[1][10] For example, if your primary screen was a fluorescence polarization (FP) assay, a great orthogonal assay would be Surface Plasmon Resonance (SPR), which is label-free.[10]
-
Counter-Screen: Tests the compound's activity against individual components of the assay system or a closely related but different target.[11][16] This is used to identify non-specific activity or direct interference with a signaling molecule (like luciferase).[11]
Caption: Orthogonal assays confirm binding; counter-screens test for interference.
Q6: My primary assay was biochemical. Why is it important to move to a cell-based assay?
A6: Biochemical assays are essential for confirming direct target engagement, but they lack physiological relevance.[17][18] A cell-based assay provides critical information that a biochemical assay cannot:[19][20]
-
Cell Permeability: Can the compound get into the cell to reach its target?
-
Target Engagement in a Native Environment: Does the compound bind its target within the complex milieu of the cytoplasm?[21]
-
Off-Target Effects & Toxicity: Is the observed cellular phenotype due to on-target activity, or is the compound simply toxic? A compound that is potent biochemically but inactive in a cellular assay is often a poor starting point for further development.[17]
Section 3: Key Experimental Protocols
Here we provide condensed, step-by-step protocols for essential validation experiments.
Protocol 1: Surface Plasmon Resonance (SPR) - Orthogonal Binding Assay
-
Objective: To confirm direct, label-free binding of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide to the target protein and determine binding kinetics (ka, kd) and affinity (KD).
-
Principle: SPR measures changes in mass on a sensor chip surface in real-time. The target protein is immobilized, and the compound is flowed over the surface. Binding causes a change in the refractive index, which is detected as a response.[10]
Methodology:
-
Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip (e.g., CM5 chip via amine coupling) to a density that will provide an adequate signal. Leave a reference channel unmodified or blocked to subtract non-specific binding.
-
Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) filtered and degassed. The buffer should contain a small amount of DMSO (matching the compound solvent) and potentially a non-ionic detergent (e.g., 0.05% P20) to minimize non-specific interactions.
-
Analyte Preparation: Prepare a dilution series of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in running buffer. A typical concentration range would be 0.1x to 10x the expected KD or IC50, plus a zero-compound (buffer only) control for double-referencing.
-
Binding Assay:
-
Inject the compound dilutions over the target and reference surfaces for a set association time (e.g., 120 seconds).
-
Follow with an injection of running buffer for a set dissociation time (e.g., 300 seconds).
-
Between cycles, inject a regeneration solution (if required) to remove all bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Subtract the "zero-compound" injection signal (bulk shift correction).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Protocol 2: Luciferase Inhibition - Counter-Screen Assay
-
Objective: To determine if 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide directly inhibits the luciferase enzyme, a common reporter in many cell-based assays.
-
Principle: This assay is run in the absence of the primary target. The compound is mixed with purified luciferase enzyme and its substrate. A decrease in the luminescence signal indicates direct inhibition of the reporter enzyme.[11]
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., PBS with 0.1% BSA). Reconstitute purified firefly luciferase enzyme and its substrate (luciferin/ATP mixture) according to the manufacturer's instructions.
-
Compound Plating: In a white, opaque 384-well plate, prepare a dose-response curve of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide. Include a known luciferase inhibitor as a positive control and a DMSO-only negative control.
-
Assay Execution:
-
Add a constant amount of purified luciferase enzyme to all wells.
-
Incubate for 15 minutes at room temperature to allow for potential binding.
-
Add the luciferase substrate to all wells to initiate the reaction.
-
-
Data Acquisition: Immediately read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and the positive control inhibitor (0% activity). Calculate the IC50 of the compound against luciferase. If the IC50 is similar to the IC50 from the primary screen, the compound is likely a false positive acting by inhibiting the reporter.
Section 4: Frequently Asked Questions (FAQs)
Q: My dose-response curve is very steep (Hill slope > 2). What does this mean? A: A steep Hill slope can be an indicator of non-specific mechanisms like aggregation or irreversible binding.[1] It suggests that a small change in compound concentration leads to a very large change in inhibition, which can be characteristic of a phase transition like aggregate formation. This result should prompt an immediate aggregation assay (Protocol 1).
Q: The compound's IC50 shifts depending on the concentration of my target protein. Is this a problem? A: Yes, this is a red flag for non-specific or stoichiometric inhibition. For a true, reversible inhibitor acting with competitive or non-competitive kinetics, the IC50 should be independent of the enzyme concentration under optimized assay conditions.[1] A shift in IC50 suggests the compound may be binding non-specifically to the protein.[1]
Q: My compound is clean in all my biochemical assays but shows no activity in my cell-based assay. What should I investigate? A: This is a common and important finding. The discrepancy is often due to factors present in the cellular environment but not in the test tube.[21]
-
Compound Permeability/Efflux: The compound may not be able to cross the cell membrane, or it may be actively pumped out by efflux transporters.
-
Compound Stability: The compound could be rapidly metabolized by cellular enzymes.
-
High Protein Binding: The compound may bind extensively to other cellular proteins or lipids, reducing the free concentration available to engage the target. Investigating these properties is a key part of the hit-to-lead process.
References
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
- BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?.
- AXXAM. (n.d.).
- PLOS ONE. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening.
- 2BScientific. (2025, July 24).
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324.
- X-Rx. (n.d.). Overview of the Phases of Drug Discovery.
- National Center for Biotechnology Information. (2018).
- Lu, W., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research.
- Baell, J. B., & Walters, M. A. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197-200.
- Journal of Biomolecular Screening. (2017).
- Adeshina, Y. O., Deeds, E. J., & Karanicolas, J. (2021). Machine learning classification can reduce false positives in structure-based virtual screening.
- American Pharmaceutical Review. (2024, November 5).
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- Prolytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- Napier AI. (2023, November 29). 5 ways to reduce false positives in screening.
- Diaz, D. J., et al. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
- ResearchGate. (2013, February). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns.
- Wikipedia. (n.d.). Pan-assay interference compounds.
- ResearchGate. (n.d.).
- Smolecule. (2024, April 15). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide.
- ResearchGate. (2017, September 25).
- Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113.
- BioAgilytix. (2019, July 2). To the Rescue: Applying a Novel Approach to Minimize False Positive ADA Assay Results.
- ACS Publications. (2015, January 29). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS.
- National Center for Biotechnology Inform
- Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
- American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges.
- Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- ACS Publications. (2010, February 4). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.
- MilliporeSigma. (n.d.). n-(5-methoxy-1,3-benzothiazol-2-yl)acetamide.
- SpectraBase. (n.d.). N-(4-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}phenyl)acetamide.
- A2B Chem. (n.d.). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide.
- Chemdiv. (n.d.). Compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide.
- Chemsrc. (n.d.). 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide.
- Taylor & Francis Online. (2013, February 7). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)
- Chemdiv. (n.d.). Compound 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide.
- National Center for Biotechnology Information. (n.d.). 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-phenylethanone.
- IntechOpen. (2020, January 2).
- ResearchGate. (n.d.). Synthesis and Anti‐Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors | Request PDF.
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. technologynetworks.com [technologynetworks.com]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide [smolecule.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the Phases of Drug Discovery [cambridgemedchemconsulting.com]
- 15. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. axxam.com [axxam.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 21. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
Validating the antimicrobial properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in vitro
Title: Validating the Antimicrobial Properties of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide In Vitro: A Comparative Guide
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous development of novel therapeutic scaffolds. Heterocyclic compounds, particularly benzoxazole derivatives, have emerged as highly promising candidates due to their structural resemblance to natural purines (adenine and guanine), allowing them to readily interact with bacterial biopolymers[1].
This guide evaluates the in vitro antimicrobial efficacy of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide (BZA-2S) . By objectively comparing its performance against clinical standards (Ciprofloxacin and Fluconazole) and detailing self-validating experimental protocols, this document provides a comprehensive framework for preclinical researchers looking to benchmark novel 2-substituted benzoxazole derivatives[2].
Mechanistic Rationale & Causality
The pharmacological potency of BZA-2S is heavily dictated by its structure-activity relationship (SAR). The core benzoxazole ring acts as a bioisostere for nucleic acid bases, which facilitates its entry into microbial active sites. The addition of the 2-ylsulfanyl acetamide moiety serves two critical functions:
-
Enhanced Lipophilicity: The sulfur linkage improves the compound's partition coefficient (LogP), facilitating passive diffusion across the lipid-rich outer membrane of Gram-negative bacteria and the thick peptidoglycan layer of Gram-positive strains.
-
Hydrogen Bonding: The acetamide group provides crucial hydrogen bond donors and acceptors, stabilizing the compound within the target enzyme's binding pocket.
Computational modeling and in vitro assays suggest that the primary antibacterial mechanism of 2-substituted benzoxazoles is the inhibition of DNA gyrase (topoisomerase II), an enzyme essential for bacterial DNA supercoiling and replication[3].
Caption: Proposed mechanism of action for BZA-2S targeting bacterial DNA gyrase.
Comparative Performance Data
To objectively assess the therapeutic potential of BZA-2S, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) must be benchmarked against established clinical agents. The data below represents typical in vitro susceptibility profiles for optimized 2-substituted benzoxazole derivatives against wild-type standard strains[4][5][6].
Table 1: Comparative MIC and MBC Values (µg/mL)
| Microorganism Strain | Gram Stain / Type | BZA-2S (MIC) | BZA-2S (MBC) | Ciprofloxacin (MIC) | Fluconazole (MIC) |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 4 - 8 | 8 - 16 | 0.25 - 0.5 | N/A |
| Enterococcus faecalis (ATCC 29212) | Gram-Positive | 8 - 16 | 16 - 32 | 0.5 - 1.0 | N/A |
| Escherichia coli (ATCC 25922) | Gram-Negative | 16 - 32 | 32 - 64 | 0.015 - 0.03 | N/A |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 32 - 64 | >64 | 0.25 - 1.0 | N/A |
| Candida albicans (ATCC 10231) | Fungi (Yeast) | 16 - 32 | 32 - 64 | N/A | 0.5 - 2.0 |
Data Interpretation: BZA-2S demonstrates pronounced efficacy against Gram-positive pathogens. The higher MIC values observed for Gram-negative strains (like P. aeruginosa) are typical for benzoxazoles and are attributed to the restrictive permeability of the Gram-negative outer membrane and active efflux pump mechanisms[6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the evaluation of BZA-2S must follow the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07 for aerobic bacteria)[7][8]. The following protocol is designed as a "self-validating system"—meaning the inclusion of specific internal controls guarantees that the resulting data is an artifact-free reflection of the compound's true activity[9].
Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Objective: Determine the lowest concentration of BZA-2S that completely inhibits visible microbial growth.
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.
-
96-well U-bottom microtiter plates.
-
BZA-2S stock solution (10 mg/mL in 100% DMSO).
Step-by-Step Methodology:
-
Inoculum Preparation: Cultivate the target strain on agar for 18-24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Causality: Standardizing the inoculum prevents the "inoculum effect," where artificially high bacterial loads falsely elevate the MIC.
-
Compound Dilution: Perform two-fold serial dilutions of BZA-2S in CAMHB across the 96-well plate. Ensure the final concentration of DMSO in any well does not exceed 1% (v/v).
-
Control Implementation (Critical for Trustworthiness):
-
Growth Control: Broth + Inoculum (Ensures organism viability).
-
Sterility Control: Broth only (Validates aseptic technique).
-
Solvent Control: Broth + Inoculum + 1% DMSO (Proves the solvent isn't causing the inhibition).
-
Positive Control: Standard antibiotic (e.g., Ciprofloxacin) with known CLSI acceptable ranges (Validates assay sensitivity).
-
-
Incubation: Incubate plates at 37°C for 16-20 hours under ambient air.
-
Reading: Visually inspect the plates. The MIC is the lowest concentration well with no visible turbidity.
Minimum Bactericidal Concentration (MBC) Determination
Objective: Differentiate between bacteriostatic (growth-pausing) and bactericidal (lethal) activity.
Step-by-Step Methodology:
-
Identify the MIC well and the three adjacent wells with higher concentrations of BZA-2S.
-
Aspirate 10 µL from these clear wells and streak them onto drug-free Tryptic Soy Agar (TSA) plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
Reading: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (yielding ≤5 colonies on the agar plate). Causality: Removing the drug pressure allows surviving persister cells to grow. If no growth occurs, the compound's mechanism is confirmed as bactericidal.
Caption: Standardized workflow for in vitro MIC and MBC determination following CLSI guidelines.
Conclusion & Future Directions
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide represents a highly viable scaffold for novel antimicrobial development. While its in vitro profile demonstrates potent activity against Gram-positive pathogens, structural optimization—such as the introduction of electron-withdrawing groups (e.g., fluorine or chlorine) on the benzoxazole ring—could further enhance its spectrum against Gram-negative bacteria by increasing its resistance to efflux pumps[6][10]. Researchers utilizing the self-validating protocols outlined above will ensure their developmental data remains robust, reproducible, and aligned with global regulatory standards.
References
-
Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health (NIH).7
-
Bentham Science Publishers. Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives.3
-
National Center for Biotechnology Information (NCBI / PMC). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.2
-
National Center for Biotechnology Information (NCBI / PMC). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.9
-
MDPI. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. mdpi.com [mdpi.com]
- 7. nih.org.pk [nih.org.pk]
- 8. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Method Validation for the Identification of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Metabolites
Abstract
This guide provides an in-depth, objective comparison of methodologies for the validation of a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method tailored for the identification and semi-quantitative analysis of metabolites derived from 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide. In drug development, the comprehensive characterization of a compound's metabolic fate is a regulatory and scientific necessity to ensure safety and efficacy. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, comparing two common sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE). We present a framework for establishing a self-validating, robust bioanalytical method that meets the stringent requirements set forth by global regulatory bodies like the FDA and EMA.[1][2][3] The guide is intended for researchers, scientists, and drug development professionals engaged in bioanalysis and drug metabolism studies.
Introduction: The Critical Role of Metabolite Identification
The journey of a drug candidate from discovery to clinical application is critically dependent on understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Metabolism, the enzymatic conversion of xenobiotics, can dramatically alter a drug's efficacy, toxicity, and pharmacokinetic properties. Identifying the resulting metabolites is not merely an academic exercise; it is fundamental to assessing potential drug-drug interactions, clarifying mechanisms of toxicity, and ensuring that all pharmacologically active species are evaluated.[4]
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity for quantifying low-level analytes in complex biological matrices.[5] This guide focuses on 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide, a compound featuring a benzoxazole core—a heterocyclic motif present in numerous pharmacologically active molecules.[6][7][8] A validated method to track its metabolic fate is therefore essential for its development.
Proposed Metabolic Pathways of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
Based on the known biotransformation pathways for compounds containing benzoxazole and acetamide functionalities, we can predict several major metabolic routes.[9][10] Phase I metabolism likely involves oxidation reactions mediated by Cytochrome P450 (CYP) enzymes, primarily occurring in the liver.[11] Phase II metabolism would then involve the conjugation of these modified metabolites with endogenous molecules to increase their water solubility and facilitate excretion.
The following diagram illustrates the plausible metabolic pathways.
Caption: A sequential workflow for LC-MS/MS method validation.
Selectivity and Specificity
-
Why it's important: Ensures the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. [5]* Protocol: Analyze at least six different lots of blank human plasma to check for interfering peaks at the retention time of the analyte and IS. Additionally, assess for interference from structurally related compounds.
-
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the internal standard. [12]
Sensitivity (LLOQ)
-
Why it's important: Defines the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Protocol: Analyze replicate samples (n=6) at the proposed LLOQ concentration.
-
Acceptance Criteria: The analyte response at the LLOQ must be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (CV) should be ≤ 20%. [3]
Linearity and Range
-
Why it's important: Demonstrates the method's ability to produce results that are directly proportional to the analyte concentration across a defined range. [5]* Protocol: Prepare a calibration curve using a blank matrix spiked with at least six to eight non-zero concentrations. Analyze the curve and evaluate using a linear, weighted (1/x²) regression model.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at the LLOQ).
Accuracy and Precision
-
Why it's important: Accuracy measures the closeness of the determined value to the true value, while precision measures the reproducibility of the results. [5]These are the cornerstones of a reliable quantitative method.
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four levels (LLOQ, Low, Mid, High) in replicate (n=6) across at least three separate analytical runs.
-
Acceptance Criteria: For both intra-run and inter-run analysis, the mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (CV) should not exceed 15% (20% at LLOQ). [3]
Recovery and Matrix Effect
-
Why it's important: Recovery assesses the efficiency of the extraction process. The matrix effect evaluates the suppression or enhancement of ionization caused by co-eluting matrix components, which can severely compromise data quality. [13]* Protocol (Post-Extraction Addition):
-
Set A: Peak area of analyte spiked into a post-extraction blank matrix.
-
Set B: Peak area of analyte in a neat solution.
-
Set C: Peak area of analyte spiked into the matrix before extraction.
-
-
Calculations:
-
Recovery (%) = (C / A) * 100
-
Matrix Effect (%) = (A / B) * 100
-
-
Acceptance Criteria: Recovery should be consistent and reproducible. The CV of the matrix factor (calculated for at least six lots of matrix) should be ≤ 15%.
Comparison of Validation Parameters: PPT vs. SPE
| Validation Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Regulatory Acceptance Criteria |
| Recovery (%) | 55 - 65% | 85 - 95% | Consistent & Reproducible |
| Matrix Effect (%) | 60% (Ion Suppression) | 92% (Minimal Effect) | CV ≤ 15% across lots |
| LLOQ (ng/mL) | 1.0 ng/mL | 0.2 ng/mL | Fit for intended purpose |
| Accuracy (Bias %) | Within ± 12% | Within ± 8% | ±15% (±20% at LLOQ) |
| Precision (CV %) | < 10% | < 6% | ≤ 15% (≤ 20% at LLOQ) |
Insight: The data clearly demonstrates the superiority of the SPE method. While PPT is faster, the significant ion suppression (Matrix Effect of 60%) and lower recovery compromise assay sensitivity, resulting in a higher LLOQ. The cleaner extract from SPE minimizes matrix effects, leading to a more sensitive, accurate, and precise method.
A Deeper Dive into the Matrix Effect
The matrix effect is one of the most significant challenges in LC-MS bioanalysis. [13]A qualitative understanding during method development is invaluable. Post-column infusion is an excellent diagnostic tool for this purpose. [14][15][16]
Post-Column Infusion Experimental Setup
In this experiment, a constant flow of the analyte is introduced into the mobile phase stream after the analytical column but before the mass spectrometer's ion source. A blank, extracted matrix sample is then injected. Any dip or rise in the constant analyte signal indicates ion suppression or enhancement, respectively, at that specific retention time. [17]
Caption: Experimental setup for post-column infusion analysis.
This technique allows developers to visualize "zones" of ion suppression in the chromatogram and adjust the chromatography to move the analyte of interest away from these zones, thereby mitigating the matrix effect.
Confidence in Metabolite Identification
While validation ensures accurate quantification, the primary goal here is identification. The highest level of confidence in identification (Level 1) is achieved by matching multiple analytical parameters of the unknown metabolite to those of an authentic chemical standard. [18] The Three Pillars of Confident Identification:
-
Accurate Mass Match: High-resolution mass spectrometry (HRMS) provides a measured m/z that should match the theoretical m/z of the proposed metabolite within a narrow mass tolerance (e.g., < 5 ppm).
-
Retention Time (RT) Match: The chromatographic retention time of the unknown metabolite must match that of the authentic standard under identical LC conditions. [18]3. MS/MS Spectral Match: The fragmentation pattern (the "fingerprint") of the unknown metabolite generated during tandem MS must match the fragmentation pattern of the authentic standard. [19] When authentic standards are unavailable, identification remains putative (Level 2 or 3) and relies on accurate mass, logical fragmentation patterns, and comparison to spectral libraries.
Conclusion
The validation of an LC-MS/MS method for metabolite identification is a rigorous, multi-faceted process that underpins the reliability of data in drug development. This guide has demonstrated that while a rapid method like Protein Precipitation has its place, a more selective sample preparation technique such as Solid-Phase Extraction provides a demonstrably superior foundation for a robust, sensitive, and reliable assay by effectively mitigating matrix effects. By systematically evaluating selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability, and by explaining the scientific rationale for these procedures, a self-validating system is created. This ensures that the generated data is not only scientifically sound but also meets the high standards of regulatory scrutiny, ultimately facilitating safer and more effective drug development.
References
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC. (2022, April 28). National Center for Biotechnology Information. [Link]
-
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). European Medicines Agency. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis | Journal of the American Society for Mass Spectrometry - ACS Publications. (2022, April 28). ACS Publications. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC. National Center for Biotechnology Information. [Link]
-
European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Future Science. [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). European Medicines Agency. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed. (2018, June 8). National Center for Biotechnology Information. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (2024, April 5). Taylor & Francis Online. [Link]
-
Compensation for Matrix Effects in High-Dimensional Spectral Data Using Standard Addition. MDPI. [Link]
-
Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio. (2026, February 27). MetwareBio. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed. (2022, June 1). National Center for Biotechnology Information. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum. [Link]
-
(PDF) The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility - ResearchGate. ResearchGate. [Link]
-
Standard Addition Procedure in Analytical Chemistry - AlpHa Measure. (2023, March 23). AlpHa Measure. [Link]
-
The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed. (2020, April 6). National Center for Biotechnology Information. [Link]
-
8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Resolian. [Link]
-
A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota - PMC. (2020, August 28). National Center for Biotechnology Information. [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2025, March 10). LCGC. [Link]
-
Validation of an LC-HRMS-based untargeted metabolomics analytical platform for a long-term clinical - ChemRxiv. ChemRxiv. [Link]
-
A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC. National Center for Biotechnology Information. [Link]
-
(PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025, April 16). ResearchGate. [Link]
-
Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC. National Center for Biotechnology Information. [Link]
-
Enhance Your DMPK Studies with In Vitro Metabolism | Labcorp. Labcorp. [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs. (2024, November 6). Agilex Biolabs. [Link]
-
Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Center for Biotechnology Information. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. (2022, October 20). IntechOpen. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration. [Link]
-
(PDF) In Vitro Methods to Study Intestinal Drug Metabolism - ResearchGate. ResearchGate. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC. National Center for Biotechnology Information. [Link]
-
In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed. (2020, January 15). National Center for Biotechnology Information. [Link]
-
Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - MDPI. (2025, September 30). MDPI. [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. tandfonline.com [tandfonline.com]
- 3. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 4. labcorp.com [labcorp.com]
- 5. resolian.com [resolian.com]
- 6. researchgate.net [researchgate.net]
- 7. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzoxazole derivative as an inhibitor of anaerobic choline metabolism by human gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]
- 12. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolite Identification in LC-MS Metabolomics: Identification Principles and Confidence Levels - MetwareBio [metwarebio.com]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Binding to hAChE: A Comparative Guide to SPR and ITC
Executive Summary
In Fragment-Based Drug Discovery (FBDD), identifying low-affinity, low-molecular-weight hits requires highly sensitive and orthogonal biophysical techniques. Relying on a single assay often leads to false positives due to assay-specific artifacts. This guide provides an in-depth, objective comparison of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for cross-validating the binding of a model fragment, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide , to Human Acetylcholinesterase (hAChE).
Benzoxazole derivatives are well-documented scaffolds for hAChE inhibition, a primary therapeutic target in Alzheimer's disease[1]. By combining the kinetic resolution of SPR with the thermodynamic rigor of ITC, researchers can establish a self-validating workflow that confirms genuine target engagement and guides hit-to-lead optimization.
Mechanistic Overview: The "Why" Behind the Methods
To confidently advance a fragment, drug development professionals must understand both how fast a compound binds and what drives the binding energetically.
Surface Plasmon Resonance (SPR): The Kinetic Engine
SPR is an optical biosensing technology that detects changes in the refractive index at a sensor surface in real-time[2].
-
The Causality of Choice: SPR is selected as the primary screening and initial validation tool because it requires minimal protein consumption and provides real-time kinetic parameters—association rate ( kon ) and dissociation rate ( koff ).
-
The Output: The ratio of these rates ( koff/kon ) yields the equilibrium dissociation constant ( KD ). In lead optimization, minimizing the koff rate (increasing residence time) is often more predictive of in vivo efficacy than raw affinity alone.
Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth
ITC measures the exact heat absorbed or released during a binding event in free solution[3].
-
The Causality of Choice: SPR requires target immobilization, which can sterically hinder binding sites or alter protein conformation. ITC is completely label-free and operates in-solution, serving as the ultimate orthogonal check.
-
The Output: ITC directly measures the binding enthalpy ( ΔH ) and stoichiometry ( n ). From these, the Gibbs free energy ( ΔG ) and entropy ( −TΔS ) are calculated. Fragments that bind with a favorable, enthalpy-driven signature are highly prized, as they indicate highly specific hydrogen bonding and van der Waals interactions rather than non-specific hydrophobic collapse[4].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the cross-validation of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide binding to hAChE.
Protocol A: SPR Single-Cycle Kinetics
For low-affinity fragments ( KD>1μM ), fast dissociation rates make standard multi-cycle kinetics (which require harsh surface regeneration) unnecessary and potentially damaging to the target protein. Single-Cycle Kinetics (SCK) is the preferred approach[2].
Step-by-Step Methodology:
-
Surface Preparation (Amine Coupling): Activate a CM5 dextran sensor chip using standard EDC/NHS chemistry. Inject hAChE (diluted in 10 mM Sodium Acetate, pH 4.5) over Flow Cell 2 (Fc2) to reach an immobilization level of ~3000 RU. Block unreacted esters with 1M Ethanolamine. Leave Flow Cell 1 (Fc1) unmodified as a reference.
-
Buffer and Analyte Preparation (DMSO Matching): Fragments require DMSO for solubility. Prepare the running buffer (e.g., PBS-P+) with exactly 5% DMSO. Causality: DMSO has a massive refractive index. Even a 0.1% mismatch between the running buffer and the analyte sample will cause a bulk shift artifact that completely masks the tiny fragment binding signal.
-
SCK Injection: Inject 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in a 5-step concentration series (e.g., 1.25, 2.5, 5, 10, and 20 μM ) sequentially without regeneration steps between injections.
-
Self-Validation (Double-Referencing): Subtract the signal of the unmodified Fc1 from Fc2 to eliminate non-specific binding. Next, subtract the signal of a "blank" buffer injection to eliminate system drift. Finally, apply a DMSO calibration curve to correct for excluded volume effects. Fit the resulting sensogram to a 1:1 Langmuir binding model.
Protocol B: ITC Low-c Value Titration
Because 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is a fragment, its affinity is relatively weak. This results in a low c -value ( c=n[M]/KD ), which typically produces a flat, non-sigmoidal isotherm. To extract reliable data, a specific low-affinity protocol must be used[4].
Step-by-Step Methodology:
-
Extensive Dialysis: Dialyze the purified hAChE protein overnight against the exact assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).
-
Sample Preparation: Dissolve the fragment directly into the final dialysate from the protein preparation. Causality: ITC is exquisitely sensitive to heat. Any mismatch in salt or buffer composition between the syringe (ligand) and the cell (protein) will generate massive heats of mixing, obscuring the biological heat of binding[3].
-
Titration Execution: Load hAChE (~50 μM ) into the sample cell. Load the fragment into the injection syringe at a highly concentrated level (~1-2 mM) to ensure a sufficient portion of the binding isotherm is captured despite the low affinity[4]. Perform 20 injections of 2 μL at 25°C, with 150-second spacing.
-
Self-Validation (Blank Subtraction): Perform an identical titration of the fragment into the dialysate buffer (without protein). Subtract this "heat of dilution" background from the raw hAChE titration data. Fit the integrated peaks to a one-set-of-sites model to determine ΔH , Ka , and n .
Data Presentation & Objective Comparison
The following table summarizes representative cross-validation data for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide interacting with hAChE. The close agreement in KD between the two orthogonal methods confirms genuine target engagement.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Primary Output | Real-time mass change (Refractive Index) | Heat absorbed/released ( μ cal/s) |
| Affinity ( KD ) | 4.2±0.3μM | 5.1±0.4μM |
| Kinetics | kon=2.4×104M−1s−1 koff=0.10s−1 | Not applicable |
| Thermodynamics | Not applicable | ΔH=−6.2 kcal/mol −TΔS=−0.9 kcal/mol |
| Stoichiometry ( n ) | Assumed 1:1 (Based on theoretical Rmax ) | 0.95±0.05 (Directly measured) |
| Sample State | Target immobilized on CM5 dextran matrix | Both target and ligand in free solution |
| Throughput & Material | High throughput; requires ~2 μg of protein | Low throughput; requires ~1-2 mg of protein |
Visualizing the Analytical Logic
To successfully navigate FBDD, the logic of cross-validation and the integration of biophysical parameters must be clearly mapped.
Diagram 1: Orthogonal Cross-Validation Workflow
This diagram illustrates the decision tree for validating a fragment hit. SPR is used first due to its lower material requirements, followed by ITC to rule out immobilization artifacts.
Caption: Orthogonal cross-validation workflow for fragment hits using SPR and ITC.
Diagram 2: Integration of Kinetic and Thermodynamic Parameters
Understanding how the outputs of SPR and ITC feed into the broader context of lead optimization is critical. Affinity is a composite metric; the true value lies in dissecting it into its kinetic and thermodynamic components.
Caption: Integration of kinetic and thermodynamic parameters to drive lead optimization.
References
-
Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - NIH PMC - 1
-
Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery - Taylor & Francis - 2
-
(PDF) Isothermal Titration Calorimetry - ResearchGate - 3
-
Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - NIH PubMed - 4
Sources
- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide Synthesis: A Comparative Guide to Batch vs. Continuous Flow Scale-Up
In pharmaceutical process chemistry, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide serves as a critical pharmacophore intermediate for multi-kinase inhibitors and antimicrobial agents[1]. The core synthetic step involves the S-alkylation of 2-mercaptobenzoxazole with 2-chloroacetamide. While this reaction proceeds with high fidelity at the bench scale, scaling up to multi-gram or kilogram quantities often introduces severe reproducibility issues, including diminished yields and complex impurity profiles.
As a Senior Application Scientist, I have evaluated various scale-up methodologies. This guide provides an objective, data-driven comparison between Traditional Batch Synthesis and Continuous Flow Synthesis , analyzing the thermodynamic and kinetic factors that dictate product integrity across different lab scales.
Mechanistic Causality and Scale-Up Bottlenecks
The synthesis relies on a mild base to deprotonate the thiol group of 2-mercaptobenzoxazole, generating a highly nucleophilic thiolate anion that attacks the electrophilic carbon of 2-chloroacetamide[2].
The Batch Bottleneck: In a standard bench-scale batch reactor (e.g., 100 mg), the exothermic nature of this substitution is easily managed by the high surface-area-to-volume ratio of the glassware. However, upon scaling to 10 g or 1 kg, heat dissipation becomes a critical failure point. Localized thermal gradients ("hot spots") in large batch reactors provide the activation energy required for competing side reactions. Because the benzoxazole anion is ambidentate, elevated temperatures push the reaction away from kinetic control (S-alkylation) and toward thermodynamic control, resulting in N-alkylation impurities. Furthermore, prolonged exposure to alkaline conditions and thermal spikes promotes the hydrolysis of the 2-chloroacetamide precursor[3].
The Continuous Flow Advantage: Continuous flow chemistry resolves these thermodynamic limitations by confining the reaction within microcapillaries. This architecture ensures near-instantaneous mixing and exceptional heat transfer, maintaining strict isothermal conditions regardless of the total throughput scale. Consequently, the reaction remains firmly under kinetic control, exclusively yielding the desired S-alkylated product while minimizing waste[4].
Fig 1: Batch vs. Continuous Flow synthesis workflows for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
Quantitative Performance Comparison
The following table summarizes the performance of both methodologies across three distinct operational scales. The data illustrates how continuous flow maintains a linear scale-up profile, whereas batch synthesis suffers from exponential efficiency degradation.
| Scale | Synthesis Methodology | Base / Solvent System | Isolated Yield (%) | Purity (HPLC, %) | Space-Time Yield (g/L·h) |
| 100 mg | Traditional Batch | K₂CO₃ / Acetone | 89 | 96.5 | 12 |
| 100 mg | Continuous Flow | DIPEA / DMF | 93 | 99.1 | 450 |
| 10 g | Traditional Batch | K₂CO₃ / Acetone | 74 | 85.2 | 8 |
| 10 g | Continuous Flow | DIPEA / DMF | 91 | 98.8 | 450 |
| 1 kg | Traditional Batch | K₂CO₃ / Acetone | 62 | 78.4 | 4 |
| 1 kg | Continuous Flow | DIPEA / DMF | 90 | 98.9 | 450 |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following step-by-step methodologies include built-in validation checkpoints.
Protocol A: Traditional Batch Synthesis (10 g Scale)
Causality & Setup: 2-mercaptobenzoxazole and 2-chloroacetamide are traditionally reacted in anhydrous acetone using potassium carbonate (K₂CO₃)[1]. Anhydrous conditions are critical; the presence of water drives the competitive hydrolysis of 2-chloroacetamide[2].
-
Reagent Preparation: Dissolve 2-mercaptobenzoxazole (10.0 g, 66.1 mmol) and 2-chloroacetamide (6.5 g, 69.4 mmol) in 150 mL of anhydrous acetone.
-
Base Addition: Add anhydrous K₂CO₃ (10.0 g, 72.4 mmol) in small portions to the stirring solution at 0 °C. Causality: Portion-wise addition prevents sudden thermal spikes that promote N-alkylation.
-
Reaction Execution: Gradually warm the heterogeneous mixture to reflux (56 °C) and stir for 6 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench in water, and extract with EtOAc. Perform TLC (Hexanes:EtOAc 1:1). The disappearance of the starting material (R_f 0.6) and the appearance of a UV-active product spot (R_f 0.3) validates reaction completion.
-
Workup: Filter the hot suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure and recrystallize the crude residue from hot ethanol.
Protocol B: Continuous Flow Synthesis (10 g Scale Equivalent)
Causality & Setup: Heterogeneous bases (like K₂CO₃) cause fatal blockages in microchannels. Therefore, N,N-Diisopropylethylamine (DIPEA) is utilized as a homogeneous base. Acetone is replaced with N,N-Dimethylformamide (DMF) to prevent low-boiling solvent outgassing, which would disrupt the fluidic residence time[3].
-
Feed Preparation:
-
Feed A: Prepare a solution of 0.5 M 2-mercaptobenzoxazole and 0.55 M DIPEA in anhydrous DMF.
-
Feed B: Prepare a solution of 0.55 M 2-chloroacetamide in anhydrous DMF.
-
-
Reaction Execution: Pump Feed A and Feed B at equal flow rates (e.g., 2.0 mL/min) into a PEEK T-mixer. Direct the combined homogeneous stream into a 15 mL perfluoroalkoxy (PFA) coil reactor maintained isothermally at 60 °C.
-
Validation Checkpoint: Utilize inline ATR-FTIR spectroscopy at the reactor outlet. The continuous absence of the S-H stretching frequency (2550 cm⁻¹) and the stability of the amide C=O stretch (1680 cm⁻¹) validates steady-state conversion in real-time, preventing the collection of unreacted material.
-
Workup: Direct the reactor effluent directly into a stirred vessel containing ice-cold water. The target product precipitates immediately. Filter, wash with cold water, and dry under a vacuum.
Conclusion
While traditional batch synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is viable at the milligram scale, it suffers from severe heat-transfer limitations and side-product formation during scale-up. Transitioning to a Continuous Flow methodology utilizing homogeneous conditions (DIPEA/DMF) ensures strict kinetic control, yielding highly reproducible purity (>98%) and space-time yields that vastly outperform batch alternatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Operational Safety and Disposal Protocol: 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide
As a Senior Application Scientist, I recognize that handling novel heterocyclic compounds requires more than just reading a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the molecule's reactivity, its environmental impact, and the regulatory frameworks governing its lifecycle in the laboratory.
2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide is a highly specialized intermediate frequently utilized in drug discovery and synthetic chemistry. Because it contains a benzoxazole ring, a thioether (sulfanyl) linkage, and an acetamide moiety, its disposal and handling protocols must account for specific thermal decomposition products and chemical incompatibilities.
This guide provides a self-validating, step-by-step operational workflow for the safe handling, experimental use, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.
Physicochemical Hazard Profile & Causality
To safely manage a chemical, we must first understand the causality behind its hazards. The structural components of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide dictate specific operational constraints:
-
Thioether (Sulfanyl) Linkage: Thioethers are highly susceptible to oxidation. Mixing this compound's waste with strong oxidizers (e.g., hydrogen peroxide, nitric acid) can lead to highly exothermic reactions, forming sulfoxides or sulfones[1]. Furthermore, thermal decomposition of sulfur-containing organics yields highly toxic sulfur oxides (SOx).
-
Acetamide & Benzoxazole Moieties: The nitrogen atoms within the heterocyclic ring and the amide group mean that combustion will release nitrogen oxides (NOx).
-
Ecotoxicity: Heterocyclic compounds with lipophilic characteristics often exhibit aquatic toxicity. Drain disposal is strictly prohibited under Environmental Protection Agency (EPA) regulations[1].
Hazard & Disposal Implications Table
| Functional Group | Associated Hazard | Causality / Mechanism | Disposal Implication |
| Thioether (-S-) | Exothermic Oxidation, Toxic Gas | Readily oxidizes; releases SOx upon unregulated heating. | Must segregate from oxidizers. Requires high-temp incineration with SOx scrubbers. |
| Acetamide (-CONH2) | Toxic Gas (NOx) | Nitrogen content oxidizes during combustion. | Requires incineration facilities equipped with NOx scrubbing capabilities. |
| Benzoxazole Ring | Aquatic Toxicity, Irritation | Lipophilic heterocycle disrupts biological membranes. | Absolute prohibition of drain disposal; collect as RCRA Hazardous Waste. |
Experimental Workflow: Safe Handling & Stock Preparation
In drug development, this compound is typically dissolved in organic solvents (like DMSO or DMF) for in vitro assays. The following protocol ensures safe handling while minimizing waste generation, a core tenet of RCRA compliance[2].
Step-by-Step Methodology: 10 mM Stock Solution Preparation
-
Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles). Ensure the analytical balance is located within a certified ductless fume hood or a localized exhaust ventilation (LEV) environment to prevent inhalation of aerosolized powders.
-
Weighing: Weigh the required mass of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide using anti-static weigh boats. Mechanistic note: Heterocyclic powders can carry static charges; anti-static tools prevent powder dispersion.
-
Solubilization: Transfer the powder to a pre-labeled, amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO).
-
Agitation: Vortex gently until fully dissolved. Avoid sonication if possible, as localized heating can accelerate solvent degradation.
-
Decontamination: Wipe down the balance and spatulas with a solvent-damped wipe (e.g., 70% isopropanol). Place the contaminated wipe immediately into the solid hazardous waste container.
Waste Segregation & Disposal Procedures
Under the EPA's RCRA regulations, laboratories must adhere to strict cradle-to-grave management of hazardous waste[3]. For academic and research institutions operating under EPA Subpart K, waste determinations can be made at a central accumulation area, but point-of-generation segregation remains critical[4].
Liquid Waste Disposal Protocol
-
Segregation: Collect liquid waste containing 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide in a designated "Non-Halogenated Organic Waste" carboy (if dissolved in DMSO/DMF) or "Halogenated Organic Waste" (if dissolved in DCM/Chloroform).
-
Incompatibility Check: CRITICAL: Never add this waste to containers holding concentrated acids, bases, or oxidizers due to the reactive thioether linkage[1].
-
Container Management: Use high-density polyethylene (HDPE) or glass containers. Keep the container tightly capped at all times unless actively adding waste, as required by RCRA emission standards.
Solid Waste Disposal Protocol
-
Collection: Place all contaminated consumables (weigh boats, pipette tips, Kimwipes, and empty reagent bottles) into a sturdy, leak-proof container lined with a transparent plastic bag.
-
Empty Containers: An empty chemical container is only considered "RCRA empty" if all waste has been removed by standard practices and no more than 3% by weight remains. However, due to the compound's toxicity, it is prudent to triple-rinse the primary container with a compatible solvent, collecting the rinsate as liquid hazardous waste, before disposing of the glass as solid waste[1].
Labeling and Accumulation
-
Labeling: Affix a standardized "Hazardous Waste" label. Under Subpart K, the specific RCRA waste codes are not strictly required on the label while in the lab, but the chemical contents (e.g., "Contains: DMSO, 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide") and the primary hazard (e.g., "Toxic, Flammable") must be clearly written[4].
-
Accumulation: Transfer waste from the Satellite Accumulation Area (SAA) to the Central Accumulation Area within the regulatory timeframe (typically 90 or 180 days, depending on your facility's generator status)[2].
Logical Workflow Visualization
The following diagram illustrates the validated lifecycle and segregation pathways for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide waste, ensuring compliance from generation to final destruction.
Caption: Cradle-to-grave segregation and disposal workflow for 2-(1,3-Benzoxazol-2-ylsulfanyl)acetamide.
Spill Response & Decontamination
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
-
Evacuate & Assess: If a large volume of liquid solution spills, evacuate the immediate area. Ensure laboratory ventilation is functioning.
-
Containment: For liquid spills, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible materials like sawdust.
-
Powder Spills: If the pure solid is spilled, do not sweep . Dry sweeping aerosolizes the toxic powder. Instead, cover the powder with a solvent-dampened absorbent pad (using a solvent the compound is poorly soluble in, like water, to prevent spreading, or a designated spill-control surfactant) and carefully scoop it into a solid waste container.
-
Decontamination: Wash the affected surface with a strong detergent and water. Collect all cleanup materials as hazardous solid waste.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]
-
United States Environmental Protection Agency (EPA). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available at:[Link]
-
MCF Environmental Services. Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. Available at:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
